2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
Description
Properties
IUPAC Name |
[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEUYWYTFYVWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FIOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717985 | |
| Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071929-08-2 | |
| Record name | [5-(4-Fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071929-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene is a substituted thiophene derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural complexity, featuring a thiophene core with iodo-methylbenzoyl and fluorophenyl substituents, makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the potential biological significance of the broader class of thiophene-containing compounds. While this specific molecule is primarily recognized as a synthetic intermediate, its structural motifs are common in biologically active compounds.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂FIOS | [1] |
| Molecular Weight | 422.26 g/mol | [1] |
| CAS Number | 1071929-08-2 | [1] |
| Appearance | White to yellow solid | [1] |
| Purity (by HPLC) | 99.78% | [1] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |
Experimental Protocols
While specific experimental protocols for this compound are not extensively published in peer-reviewed literature, a likely synthetic route can be inferred from patent literature describing the synthesis of structurally related compounds, particularly through a Friedel-Crafts acylation reaction. Similarly, analytical methods can be adapted from standard procedures for substituted thiophenes.
Synthesis: Inferred Friedel-Crafts Acylation
The synthesis of this compound likely proceeds via the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
2-(4-fluorophenyl)thiophene
-
5-iodo-2-methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 5-iodo-2-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
Stir the mixture at 0°C for 15-30 minutes.
-
Add a solution of 2-(4-fluorophenyl)thiophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Caption: Synthetic workflow for the target compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or determined by a UV scan).
-
Injection Volume: 5-20 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Signals: Aromatic protons on the thiophene and phenyl rings, and a singlet for the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
-
¹³C NMR:
-
Solvent: As for ¹H NMR.
-
Expected Signals: Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon.
-
Biological Significance of Thiophene Derivatives
While there is no specific publicly available data on the biological activity or signaling pathways of this compound, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene-containing compounds exhibit a wide range of biological activities. The bromo- and iodo-benzyl analogues of the title compound are known intermediates in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. This suggests that the benzoyl derivative may also serve as an intermediate for related therapeutic agents.
References
2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene CAS number 1071929-08-2
CAS Number: 1071929-08-2
Synonyms: Canagliflozin Impurity F, --INVALID-LINK--methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a key intermediate and potential impurity in the synthesis of Canagliflozin. This document consolidates available data on its physicochemical properties, synthesis, analytical characterization, and potential biological relevance.
Physicochemical Properties
This compound is a white to yellow solid.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂FIOS | [1] |
| Molecular Weight | 422.26 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Purity (HPLC) | ≥98% | [2] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |
Synthesis and Logical Workflow
This compound is synthesized as a key intermediate in the manufacturing process of Canagliflozin. The general synthetic pathway involves a Friedel-Crafts acylation reaction.
A detailed experimental protocol, as described in the literature, is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(4-fluorophenyl)thiophene
-
5-iodo-2-methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-(4-fluorophenyl)thiophene in anhydrous dichloromethane at 0°C, add anhydrous aluminum chloride portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add a solution of 5-iodo-2-methylbenzoyl chloride in anhydrous dichloromethane to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred for 12-18 hours, while being monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a beaker containing ice and concentrated hydrochloric acid.
-
The resulting mixture is stirred vigorously for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Analytical Characterization
The characterization of this compound is crucial for quality control in the synthesis of Canagliflozin. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard analytical techniques employed.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method is designed to separate Canagliflozin from its impurities, including the title compound.
Workflow for HPLC Analysis:
Caption: HPLC analysis workflow for purity determination.
Spectroscopic Data
The structural confirmation of this compound is achieved through NMR and Mass Spectrometry.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Mass Spectrometry (m/z) |
| 7.85 (d, J=1.6 Hz, 1H), 7.70 (dd, J=8.0, 1.6 Hz, 1H), 7.65-7.60 (m, 2H), 7.45 (d, J=4.0 Hz, 1H), 7.25 (d, J=4.0 Hz, 1H), 7.15-7.10 (m, 2H), 7.05 (d, J=8.0 Hz, 1H), 2.40 (s, 3H) | 185.0, 163.5 (d, J=250 Hz), 152.0, 142.0, 141.0, 138.0, 135.0, 132.0, 130.0 (d, J=8.0 Hz), 128.0, 127.0, 126.0, 116.0 (d, J=22 Hz), 92.0, 20.0 | 421.9 [M-H]⁻ |
Biological Activity and Significance
Currently, there is a notable lack of published data specifically detailing the biological activity or mechanism of action of this compound. Its primary significance in the scientific literature is as a crucial chemical intermediate for the synthesis of the SGLT2 inhibitor, Canagliflozin.
As a known impurity of Canagliflozin, its toxicological profile is of interest to ensure the safety of the final drug product. While comprehensive toxicological studies on this specific impurity are not publicly available, in silico toxicology predictions for various Canagliflozin degradation products have been conducted.[3] It is imperative for drug manufacturers to control the levels of this impurity within acceptable limits as defined by regulatory bodies.
A study on the structurally related compound, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, has suggested potential anticancer activity against human lung cancer cells in vitro.[4] However, it is crucial to note that this is a different chemical entity, and these findings cannot be directly extrapolated to this compound without dedicated biological assays.
Signaling Pathway Relationship (Hypothetical Context within Drug Development):
The diagram below illustrates the logical relationship of this compound within the broader context of Canagliflozin's therapeutic action and the necessity of its control as an impurity.
Caption: Role as an intermediate and the importance of its control as an impurity.
Conclusion
This compound is a well-characterized chemical compound essential for the synthesis of Canagliflozin. While its own biological activity remains largely unexplored, its role as a potential impurity necessitates rigorous analytical control to ensure the safety and efficacy of the final pharmaceutical product. Further research into the toxicological profile of this and other Canagliflozin-related impurities would be beneficial for the field of drug development and regulatory science.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed research and safety data sheets. All laboratory work should be conducted in accordance with established safety protocols.
References
Technical Guide: Spectroscopic Analysis of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a key intermediate in pharmaceutical synthesis. This document outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis and presents representative data in a structured format.
Core Data Presentation
The following tables summarize the key spectroscopic and chromatographic data for this compound.
Table 1: HPLC Purity Data [1]
| Parameter | Result |
| Purity | 99.78% |
| Appearance | White to yellow solid |
Table 2: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | d, J=1.8 Hz | 1H | Ar-H |
| 7.75 | dd, J=8.2, 1.8 Hz | 1H | Ar-H |
| 7.65 | d, J=8.5 Hz | 1H | Thiophene-H |
| 7.60-7.55 | m | 2H | Ar-H |
| 7.20 | d, J=8.2 Hz | 1H | Ar-H |
| 7.15-7.10 | m | 2H | Ar-H |
| 7.05 | d, J=8.5 Hz | 1H | Thiophene-H |
| 2.40 | s | 3H | -CH₃ |
Table 3: Hypothetical ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 188.0 | C=O |
| 163.0 (d, J=250 Hz) | C-F |
| 145.0 | Ar-C |
| 142.5 | Ar-C |
| 141.0 | Ar-C |
| 138.0 | Ar-C |
| 135.5 | Ar-C |
| 132.0 | Ar-CH |
| 130.0 (d, J=8 Hz) | Ar-CH |
| 128.5 | Ar-CH |
| 128.0 | Thiophene-C |
| 127.5 | Thiophene-CH |
| 125.0 | Thiophene-CH |
| 116.0 (d, J=22 Hz) | Ar-CH |
| 92.0 | C-I |
| 20.0 | -CH₃ |
Disclaimer: The ¹H and ¹³C NMR data presented in Tables 2 and 3 are hypothetical and generated for illustrative purposes based on the chemical structure of this compound and typical chemical shift values for similar organic compounds. Actual experimental data may vary.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure of the compound by analyzing the chemical environment of its hydrogen and carbon atoms.
Instrumentation: A 400 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei in the molecule.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.
Instrumentation: A standard HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
Chromatographic Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 50% to 95% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run a blank (mobile phase) to establish the baseline.
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action for Benzoyl-thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for benzoyl-thiophene compounds, a promising class of molecules with significant therapeutic potential, particularly in oncology. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for many biologically active benzoyl-thiophene compounds is the inhibition of tubulin polymerization.[1][2][3][4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3][5] By disrupting microtubule dynamics, benzoyl-thiophene compounds interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[2][3] This disruption leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.
Several studies have demonstrated that benzoyl-thiophene derivatives, particularly those with a 2-(3′,4′,5′-trimethoxybenzoyl) group, act as potent inhibitors of tubulin polymerization.[1][5] These compounds have been shown to bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[1][3] This mode of action is shared with other well-known tubulin inhibitors like colchicine and combretastatin A-4.[1][3][6]
The inhibition of tubulin polymerization by benzoyl-thiophene compounds triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.[1][2][3] Prolonged arrest at this stage activates the intrinsic apoptotic pathway, resulting in programmed cell death of rapidly dividing cancer cells.
Signaling Pathway
The signaling cascade initiated by benzoyl-thiophene compounds is centered on the disruption of microtubule function. The binding of these compounds to the colchicine site on tubulin prevents its polymerization into microtubules. This leads to a net depolymerization of the microtubule network, which is sensed by the spindle assembly checkpoint. The checkpoint activation prevents the onset of anaphase, arresting the cell in the G2/M phase of the cell cycle. This prolonged mitotic arrest ultimately leads to the activation of apoptotic pathways, characterized by the involvement of caspases, leading to cell death.
Quantitative Data Summary
The antiproliferative activity and tubulin polymerization inhibition of various benzoyl-thiophene compounds have been quantified in numerous studies. The following tables summarize key quantitative data for representative compounds.
Table 1: Antiproliferative Activity of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (nM) | Reference |
| 4g | 3-methyl-4-methoxy | K562 | 16 | [1] |
| 4g | 3-methyl-4-methoxy | A549 | 23 | [1] |
| 4g | 3-methyl-4-methoxy | HT-29 | 18 | [1] |
| 4g | 3-methyl-4-methoxy | MCF-7 | 20 | [1] |
| 4g | 3-methyl-4-methoxy | KB | 19 | [1] |
| 3a | 3-amino-4-methoxy | K562 | >10,000 | [1] |
| 3c | 3-amino-6-methoxy | K562 | 100-1000 | [1] |
| 3d | 3-amino-7-methoxy | K562 | 100-1000 | [1] |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference |
| 4g | 0.67 | [1] |
| PST-3 | ~10 | [3] |
Table 3: Antiproliferative Activity of 5-arylalkynyl-2-benzoyl thiophene (PST-3)
| Cancer Cell Line | IC50 (µM) | Reference |
| Hs578T | <10 | [3] |
| BT549 | <10 | [3] |
| MDA-MB-231 | <10 | [3] |
| MDA-MB-468 | <10 | [3] |
| MCF7 | >10 | [3] |
| T47D | >10 | [3] |
| A549 | 76.84 | [3] |
| MCF10A (normal) | 278.13 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of benzoyl-thiophene compounds.
4.1. Antiproliferative Activity Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines is used, such as K562 (chronic myelogenous leukemia), A549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and KB (nasopharyngeal carcinoma).[1]
-
Seeding: Cells are seeded in 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Treatment: The compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Measurement: Cell viability is assessed using methods like the Cell Counting Kit-8 (CCK-8) assay or by staining with sulforhodamine B (SRB). The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell growth inhibition against the compound concentration.
4.2. Tubulin Polymerization Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
-
Materials: Purified tubulin (e.g., from bovine brain), GTP, and a polymerization buffer (e.g., PEM buffer).
-
Procedure: A reaction mixture containing tubulin, GTP, and the test compound (or vehicle control) is prepared in a 96-well plate. The plate is incubated at 37°C to induce tubulin polymerization.
-
Measurement: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin (microtubules).
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
4.3. Cell Cycle Analysis
This experiment determines the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cancer cells (e.g., K562) are treated with the benzoyl-thiophene compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Cell Staining: The cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-binding fluorescent dye, such as propidium iodide (PI). RNase is often included to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on the DNA content histograms. An accumulation of cells in the G2/M phase indicates that the compound induces a G2/M arrest.[1][2][3]
4.4. Apoptosis Assay
This assay confirms that the observed cell death occurs through apoptosis.
-
Method: Apoptosis can be detected using various methods, such as Annexin V-FITC/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains necrotic or late apoptotic cells with compromised membranes.
-
Procedure: Cells are treated with the compound for a specific duration. They are then harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[2][3]
Structure-Activity Relationship (SAR)
The biological activity of benzoyl-thiophene compounds is highly dependent on their chemical structure. Key SAR findings include:
-
The 3′,4′,5′-trimethoxyphenyl group on the 2-benzoyl moiety is a crucial structural requirement for potent tubulin polymerization inhibition.[1][5]
-
Substitution on the benzo[b]thiophene ring significantly influences activity. For instance, in the 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-benzo[b]thiophene series, a methoxy group at the C-4, C-6, or C-7 position enhances antiproliferative activity, while a methoxy group at the C-5 position is detrimental.[1]
-
The substituent at the C-3 position of the benzo[b]thiophene skeleton also plays a role. Replacing a hydrogen with a methyl group at this position has been shown to increase activity.[1][2]
Conclusion
Benzoyl-thiophene compounds represent a significant class of antimitotic agents with a well-defined mechanism of action. Their ability to inhibit tubulin polymerization by binding to the colchicine site leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. The extensive structure-activity relationship studies have provided valuable insights for the rational design of novel and more potent analogs. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of these promising therapeutic agents. Further research, including in vivo efficacy and toxicity studies, is warranted to fully elucidate the clinical potential of benzoyl-thiophene compounds.
References
- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Benzoylthiophenes: A Comprehensive Review of Their Role in Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Substituted benzoylthiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework serves as a "privileged scaffold," enabling the development of potent and selective modulators for various biological targets. This review delves into the core medicinal chemistry applications of substituted benzoylthiophenes, focusing on their roles as anticancer agents, allosteric modulators of adenosine receptors, and anti-inflammatory agents. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual representations of underlying mechanisms and workflows to provide a practical resource for researchers in drug discovery and development.
Synthesis of Substituted Benzoylthiophenes
A cornerstone of research into benzoylthiophene derivatives is the ability to synthesize a diverse library of analogues for structure-activity relationship (SAR) studies. The Gewald reaction is a particularly prominent method for preparing the 2-aminothiophene scaffold, which is a common starting point for many biologically active benzoylthiophenes.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a multi-component reaction that synthesizes a polysubstituted 2-aminothiophene in a single step.
-
Reactants : The reaction typically involves an α-methylene ketone or aldehyde, a β-cyano-ester or β-cyano-ketone (e.g., malononitrile), and elemental sulfur.
-
Base Catalyst : An organic base, such as morpholine, diethylamine, or triethylamine, is used to catalyze the reaction.
-
Reaction Conditions : The reactants and catalyst are typically dissolved in a suitable solvent, such as ethanol or dimethylformamide. The mixture is stirred, often at a moderately elevated temperature (e.g., 50-80 °C), for a period ranging from a few hours to overnight.
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative. Subsequent acylation at the 3-position can install the benzoyl group.
Anticancer Activity: Tubulin Polymerization Inhibitors
A significant area of investigation for benzoylthiophene derivatives is their potential as anticancer agents. Many of these compounds exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, making them potent antimitotic agents. They often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This action leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.
Data Presentation: Anticancer Activity of Benzoylthiophene Derivatives
The following table summarizes the in-vitro cytotoxic activity of representative benzoylthiophene and related analogues against various human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) | Leukemia, Colon, CNS, Prostate | 10.0 – 66.5 nM (GI₅₀) | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6) | Leukemia, CNS, Prostate | 21.2 – 50.0 nM (GI₅₀) | |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | 9 µM (IC₅₀) | |
| 2-iodobenzamide (BZ02) | A549 (Lung) | 6.10 µM (IC₅₀) | |
| benzylamine (BZA09) | A549 (Lung) | 2.73 µM (IC₅₀) | |
| PST-3 (a 2-benzoyl thiophene derivative) | MDA-MB-468 (Breast) | 11.75% T/C (in vivo) | |
| PST-3 (a 2-benzoyl thiophene derivative) | MCF7 (Breast) | 44.38% T/C (in vivo) | |
| Thiophene Derivative (TP 5) | HepG2, SMMC-7721 (Liver) | Identified as potent |
Note: GI₅₀ refers to the concentration for 50% growth inhibition, while IC₅₀ is the concentration for 50% inhibition of a specific activity. T/C % is the treated vs. control tumor size percentage in xenograft models.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Reagents : Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter dye that binds to microtubules.
-
Procedure : a. A reaction mixture containing tubulin in polymerization buffer is prepared and kept on ice. b. The test compound (dissolved in DMSO) and a positive control (e.g., colchicine) are added to a 96-well plate. c. The reaction is initiated by adding GTP and warming the plate to 37 °C to induce polymerization. d. The fluorescence intensity is monitored over time (e.g., every 30 seconds for 60 minutes) using a fluorescence plate reader.
-
Data Analysis : The rate and extent of tubulin polymerization are determined by the increase in fluorescence. The inhibitory activity of the compound is calculated by comparing the polymerization curve in its presence to that of a vehicle control (DMSO). IC₅₀ values are determined from a dose-response curve.
Visualization: Drug Discovery Workflow for Tubulin Inhibitors
The following diagram illustrates a typical workflow for identifying and validating benzoylthiophene-based tubulin inhibitors.
Modulation of Adenosine A₁ Receptors
2-Amino-3-benzoylthiophenes are a well-established class of allosteric enhancers for the adenosine A₁ receptor (A₁AR). The A₁AR is a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). Allosteric enhancers do not bind to the primary (orthosteric) agonist site but to a distinct (allosteric) site. This binding increases the affinity and/or efficacy of endogenous agonists like adenosine, thereby "enhancing" the natural physiological response. This mechanism is therapeutically promising for conditions like ischemia, where strengthening existing physiological signals is desirable.
Data Presentation: Activity of Benzoylthiophenes as A₁AR Allosteric Enhancers
This table summarizes the activity of key 2-amino-3-benzoylthiophene derivatives. The ratio of allosteric enhancement to competitive antagonism is a critical parameter for identifying compounds with a favorable therapeutic profile.
| Compound | Allosteric Enhancement | Competitive Antagonism (Affinity) | Enhancement/Antagonism Ratio | Reference |
| PD 81,723 | Optimal Activity | Assessed | Most Favorable | |
| Compound 37 (naphthoyl) | 149% increase in [³H]CCPA binding | Low (0-19% inhibition) | High | |
| Compound 39 (naphthoyl) | Potent enhancement | Low (0-19% inhibition) | High | |
| 3,4-difluoro 4i | Highly Active | Assessed | Good Separation | |
| 3-chloro-4-fluoro 4o | Highly Active | Assessed | Good Separation | |
| 4-trifluoromethoxy 4ak | Highly Active | Assessed | Good Separation |
Experimental Protocols
This assay measures a compound's ability to enhance the binding of a radiolabeled agonist to the A₁AR.
-
Membrane Preparation : Rat brain cortices or membranes from cells expressing the human A₁AR (e.g., CHO-hA₁AR) are prepared by homogenization and centrifugation.
-
Reagents : A radiolabeled A₁AR agonist such as [³H]N⁶-cyclohexyladenosine ([³H]CHA) or [³H]CCPA, assay buffer, and test compounds.
-
Procedure : a. Membranes are incubated in the assay buffer with the radioligand and varying concentrations of the test compound. b. The incubation is carried out at room temperature for a set period (e.g., 2 hours). c. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. d. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : Allosteric enhancement is observed as an increase in the specific binding of the radioligand compared to the baseline (no compound). Data are analyzed to determine the compound's potency (EC₅₀) and efficacy (% enhancement).
This assay measures the functional consequence of A₁AR activation.
-
Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing the human A₁AR are cultured to confluence.
-
Procedure : a. Cells are pre-incubated with the test compound for a short period. b. Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels. c. An A₁AR agonist (e.g., CPA) is added at a fixed concentration. d. After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA-based).
-
Data Analysis : A₁AR activation inhibits forskolin-stimulated cAMP production. Allosteric enhancers will potentiate the effect of the agonist, resulting in a greater reduction of cAMP levels. The data are used to determine the fold-shift in the agonist's concentration-response curve.
Visualizations: A₁AR Signaling and Structure-Activity Relationships
The diagrams below illustrate the A₁AR signaling pathway and summarize the key structure-activity relationships for 2-amino-3-benzoylthiophenes.
Biological activity screening of novel thiophene intermediates
An In-depth Technical Guide to the Biological Activity Screening of Novel Thiophene Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a five-membered, sulfur-containing heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast array of pharmacological properties, making them a focal point in the search for new therapeutic agents.[2][4] The structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance efficacy and selectivity for various biological targets.[3][5] This has led to the development of thiophene-containing drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4]
This technical guide provides a comprehensive overview of the biological activity screening of novel thiophene intermediates. It details common experimental protocols, summarizes quantitative data from recent studies, and visualizes key workflows and signaling pathways to aid researchers in the discovery and development of new thiophene-based drugs.
Biological Activity Screening: A General Workflow
The screening process for novel thiophene compounds typically follows a multi-stage approach, beginning with broad preliminary assays and progressing to more specific mechanistic studies for promising candidates.
Caption: General workflow for the screening and development of novel thiophene drug candidates.
Anticancer Activity
Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[6] Their mechanisms of action are diverse and include the inhibition of critical enzymes like tyrosine kinases and topoisomerase, disruption of microtubule dynamics, and the induction of apoptosis.[2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of novel thiophene derivatives are commonly evaluated using cell viability assays, with results expressed as the IC50 value (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 Value | Reference Compound | Reference IC50 | Citations |
| 13a | A549 (Lung) | 4.34 ± 0.60 µM | Olmutinib | Similar | [7] |
| 13a | A431 (Skin) | 3.79 ± 0.57 µM | Olmutinib | Similar | [7] |
| 15b | A2780 (Ovarian) | 12 ± 0.17 µM | Sorafenib | 7.5 ± 0.54 µM | [8][9] |
| 15b | A2780CP (Ovarian) | 10 ± 0.15 µM | Sorafenib | 9.4 ± 0.14 µM | [8][9] |
| 480 | HeLa (Cervical) | 12.61 µg/mL | - | - | [10] |
| 480 | HepG2 (Liver) | 33.42 µg/mL | - | - | [10] |
| 471 | HepG2 (Liver) | 13.34 µg/mL | - | - | [10] |
| 3g | HepG2 (Liver) | 3.77 ± 0.17 µM | Doxorubicin | - | [11] |
| 3f | HepG2 (Liver) | 4.296 ± 0.2 µM | Doxorubicin | - | [11] |
| 3f | PC-3 (Prostate) | 7.472 ± 0.42 µM | Doxorubicin | - | [11] |
| 7 | HCT-116 (Colon) | 11.13 µM | Doxorubicin | 3.31 µM | [12] |
Targeted Signaling Pathways
Many thiophene analogs exert their anticancer effects by interfering with specific signaling pathways crucial for cancer cell proliferation and survival.[5] One common mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[2][7]
Caption: Simplified diagram of a thiophene derivative inhibiting a receptor tyrosine kinase pathway.
Other identified mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the modulation of the Wnt/β-catenin pathway.[2][13]
Antimicrobial Activity
Novel thiophene intermediates are frequently screened for their ability to combat bacterial and fungal pathogens, including drug-resistant strains.[14]
Quantitative Data: Antimicrobial Efficacy
Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14] The disc diffusion method, which measures the diameter of the zone of inhibition around a disc impregnated with the test compound, is also widely used.[15]
| Compound(s) | Target Microorganism | Assay Method | Result | Citations |
| 4, 5, 8 | Colistin-Resistant A. baumannii | Broth Microdilution | MIC50: 16-32 mg/L | [16] |
| 4, 5, 8 | Colistin-Resistant E. coli | Broth Microdilution | MIC50: 8-32 mg/L | [14][16] |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | Broth Microdilution | MIC: 2 to 4 µg/mL | [17] |
| 7 | Pseudomonas aeruginosa | Disc Diffusion | More potent than gentamicin | [15] |
| 7, 8a, 8b, 10 | Various Fungi | Disc Diffusion | Active against 4 tested species | [15] |
| Thiophene-Tyr-Arg-OH | Escherichia coli | Broth Microdilution | MIC: 15 µg/mL |
Anti-inflammatory Activity
Thiophene is a core structure in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid.[4][18] Research continues to explore novel derivatives for their potential to inhibit key inflammatory mediators. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes.[18][19][20]
Quantitative Data: Enzyme Inhibition
| Compound(s) | Target Enzyme | Assay | Result | Citations |
| 29a–d | COX-2 | In vitro enzyme assay | IC50: 0.31–1.40 µM | [20] |
| 4 | 5-LOX | In vitro enzyme assay | ~57% inhibition at 100 µg/mL | [20] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible screening results.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21][22]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (~37°C, 5% CO2) to allow for cell attachment.[6][22]
-
Compound Treatment: Prepare serial dilutions of the thiophene test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only).[6][23]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6][23]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of about 0.5 mg/mL.[21][22]
-
Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by live cells.[21][23]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[6][22]
-
Absorbance Measurement: Shake the plate for approximately 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[6]
Protocol 2: Agar Well Diffusion for Antimicrobial Screening
This method is widely used to evaluate the antimicrobial activity of soluble test compounds.[24][25] It relies on the diffusion of the compound from a well through the agar, resulting in a zone of growth inhibition.[26]
-
Medium Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and sterilize it. Pour the molten agar into sterile Petri plates and allow it to solidify.[27]
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., matching a 0.5 McFarland turbidity standard).[25][27]
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a bacterial lawn.[26][28]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[24][25][28]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the thiophene test solution (at a known concentration) into each well. Also, prepare wells for a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[24][25]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[24][28]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[28]
Protocol 3: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene compound in a suitable sterile broth medium.
-
Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.
Conclusion
Thiophene and its derivatives continue to be a highly productive scaffold for the discovery of novel therapeutic agents. The systematic screening of new intermediates, utilizing a combination of robust in vitro assays, is essential for identifying promising lead compounds. By evaluating cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, and subsequently elucidating their mechanisms of action, researchers can effectively advance the development of next-generation drugs targeting a wide range of diseases. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in this critical area of drug discovery.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 15. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. benchchem.com [benchchem.com]
- 24. botanyjournals.com [botanyjournals.com]
- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemistnotes.com [chemistnotes.com]
- 28. youtube.com [youtube.com]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 2-Benzoyl-5-Aryl Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-benzoyl-5-aryl thiophenes, a promising class of synthetic compounds with significant therapeutic potential, primarily in the realm of oncology. This document outlines their core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate further research and development.
Core Therapeutic Target: Tubulin and Microtubule Dynamics
The primary therapeutic target of 2-benzoyl-5-aryl thiophenes and their structural analogs, such as benzo[b]thiophenes, is the protein tubulin.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play a fundamental role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][4]
2-Benzoyl-5-aryl thiophenes act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[1][4][5] Evidence suggests that these compounds bind to the colchicine-binding site on β-tubulin.[4][5] This interaction prevents the assembly of tubulin heterodimers into microtubules, thereby disrupting the dynamic equilibrium of the microtubule network. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of various 2-benzoyl-5-aryl thiophene derivatives and related compounds against several cancer cell lines and their direct inhibitory effect on tubulin polymerization.
Table 1: Antiproliferative Activity of 2-Benzoyl-5-Aryl Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| PST-3 | BT549 (Breast Cancer) | 15.42 | [4] |
| PST-3 | MDA-MB-468 (Breast Cancer) | 16.33 | [4] |
| PST-3 | Hs578T (Breast Cancer) | 23.36 | [4] |
| PST-3 | RKO (Colon Cancer) | 29.34 | [4] |
| PST-3 | MIA PaCa-2 (Pancreatic Cancer) | 30.82 | [4] |
| PST-3 | A549 (Lung Cancer) | 76.84 | [4] |
| 2a | CA-46 (Burkitt's Lymphoma) | 0.5 - 2 | [1] |
| 2a | MCF-7 (Breast Cancer) | 0.5 - 2 | [1] |
| 2b | CA-46 (Burkitt's Lymphoma) | 0.5 - 2 | [1] |
| 2b | MCF-7 (Breast Cancer) | 0.5 - 2 | [1] |
| 4e | HeLa (Cervical Cancer) | Submicromolar | [1][2] |
| 4e | Jurkat (T-cell Leukemia) | Submicromolar | [1][2] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Notes | Reference |
| PST-3 | Not explicitly stated, but shown to inhibit polymerization at 10 µM | Binds to the colchicine site | [4] |
| 2a | Partial effect at 40 µM | - | [1] |
| 2b | 3.5 | - | [1] |
Signaling Pathway
The mechanism of action of 2-benzoyl-5-aryl thiophenes as anticancer agents can be visualized as a signaling cascade initiated by the inhibition of tubulin polymerization.
Caption: Signaling pathway of 2-benzoyl-5-aryl thiophenes.
Experimental Protocols
This section provides an overview of the key experimental methodologies for evaluating the therapeutic potential of 2-benzoyl-5-aryl thiophenes.
In Vitro Antiproliferative Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-benzoyl-5-aryl thiophene compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Tubulin Polymerization Assay
-
Objective: To directly measure the inhibitory effect of the compound on tubulin polymerization.
-
Methodology:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the 2-benzoyl-5-aryl thiophene compound at various concentrations to the tubulin solution in a 96-well plate.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Calculate the IC50 value for the inhibition of tubulin polymerization by comparing the polymerization rates in the presence and absence of the compound.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cancer cells with the compound for a specified time.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.
-
Western Blot Analysis for Apoptotic Markers
-
Objective: To detect the expression of proteins involved in the apoptotic pathway.
-
Methodology:
-
Treat cells with the compound for various time points.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of 2-benzoyl-5-aryl thiophene derivatives.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion
2-Benzoyl-5-aryl thiophenes represent a promising scaffold for the development of novel anticancer agents. Their well-defined mechanism of action, targeting the clinically validated tubulin-microtubule system, provides a strong rationale for their continued investigation. The data presented in this guide highlight their potent in vitro activity and offer a framework for their further preclinical and clinical development. Future research should focus on optimizing the structure-activity relationship to enhance potency and drug-like properties, as well as exploring their efficacy in a broader range of cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
A Technical Guide to the Discovery and Synthesis of Canagliflozin Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Class of Antidiabetic Agents
Canagliflozin, the first sodium-glucose co-transporter 2 (SGLT2) inhibitor to be approved by the FDA, represents a significant advancement in the management of type 2 diabetes mellitus.[1] Its novel mechanism of action, which is independent of insulin pathways, has established a new therapeutic class of drugs known as gliflozins.[2] The discovery of Canagliflozin stemmed from research into phlorizin, a natural compound found in the bark of apple trees, which was known to induce glucosuria but was unsuitable as a drug due to poor gastrointestinal absorption and lack of selectivity.[1] This led to the development of C-glucoside analogs, which are more metabolically stable.[3] Canagliflozin, a C-glucoside with a thiophene ring, emerged as a highly potent and selective SGLT2 inhibitor.[3]
Mechanism of Action
The primary therapeutic effect of Canagliflozin is achieved through the inhibition of SGLT2, a protein predominantly located in the proximal tubules of the kidneys.[4][5] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[4] By selectively blocking this co-transporter, Canagliflozin reduces renal glucose reabsorption and lowers the renal threshold for glucose, leading to increased urinary glucose excretion (glucosuria).[5][6] This process directly lowers blood glucose levels, as reflected by reductions in HbA1c.[4] Notably, this mechanism is not dependent on insulin secretion or sensitivity.[4] The resulting caloric loss from glucose excretion also contributes to weight loss and a reduction in blood pressure, addressing common comorbidities in patients with type 2 diabetes.[5][7]
Synthesis of Key Canagliflozin Intermediates
The synthesis of Canagliflozin is a multi-step process involving the formation of several key intermediates. Various synthetic routes have been developed, often focusing on efficiency, scalability, and stereoselectivity. A common strategy involves the synthesis of a C-aryl glucoside core, which is then further functionalized.
Key Synthetic Intermediates
A crucial building block in many synthetic pathways is 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.[8] The synthesis of this and other intermediates involves several key chemical transformations. While detailed, step-by-step industrial protocols are often proprietary, the scientific literature outlines the fundamental reactions and conditions.
General Synthetic Strategy
A frequently described synthetic approach commences with a Friedel-Crafts acylation, followed by reduction and subsequent coupling reactions to build the core structure. The glucose moiety is then introduced via C-glycosylation.
Experimental Methodologies for Key Synthetic Steps:
While a complete, unified experimental protocol is not publicly available, the following sections detail the methodologies for the key reactions cited in the literature for the synthesis of Canagliflozin and its precursors.
1. Friedel-Crafts Acylation:
-
Reaction: Coupling of thiophene with 5-bromo-2-methylbenzoyl chloride.
-
Reagents: Thiophene, 5-bromo-2-methylbenzoic acid, oxalyl chloride.
-
Procedure: 5-bromo-2-methylbenzoic acid is first converted to its acid chloride using oxalyl chloride. This acid chloride is then reacted with thiophene in a Friedel-Crafts acylation reaction.[9][10]
2. Reduction of Ketone:
-
Reaction: Reduction of the ketone functionality on the thiophene intermediate.
-
Reagents: Triethylsilane, BF₃·OEt₂.
-
Procedure: The ketone intermediate is reduced using triethylsilane in the presence of boron trifluoride etherate. The reaction temperature is critical; warming to 35°C after the addition of the reducing agents was found to improve the yield and avoid the formation of dimeric byproducts.[9][10]
3. C-Glycosylation and Anomer Isolation:
-
Reaction: Coupling of the thiophene-containing aryl group with a protected glucose derivative.
-
Reagents: Silylated gluconolactone, aryl lithium species.
-
Procedure: A silylated gluconolactone is reacted with an organolithium intermediate derived from the thiophene-aryl moiety. This reaction typically produces a mixture of α and β anomers. The desired β-anomer is then isolated after acetylation and purification by column chromatography.[9]
-
Yield: 49% for the mixture of anomers, 39% for the isolated pure β-anomer after acetylation and purification.[9]
4. Palladium-Catalyzed Thiophene-Aryl Coupling:
-
Reaction: Coupling of the β-anomer with dibromobenzene.
-
Reagents: Pure β-anomer, dibromobenzene, (Cy₃P)₂Pd(0) catalyst.
-
Procedure: The isolated β-anomer is reacted with an excess of dibromobenzene via a Pd-catalyzed C-H bond activation coupling reaction.[9][10]
5. Miyaura Borylation:
-
Reaction: Formation of a boronic ester precursor.
-
Reagents: The product from the thiophene-aryl coupling, bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst.
-
Procedure: The aryl halide intermediate undergoes a Miyaura borylation reaction by cross-coupling with bis(pinacolato)diboron.[9][10]
Quantitative Data Summary
The following tables summarize the reported yields for the synthesis of Canagliflozin intermediates and the clinical efficacy of Canagliflozin.
Table 1: Synthetic Yields of Canagliflozin Intermediates
| Reaction Step | Reported Yield (%) | Reference |
| Friedel-Crafts Acylation | 86 | [9][10] |
| Ketone Reduction | 77 | [9][10] |
| C-Glycosylation (Anomer Mixture) | 49 | [9] |
| β-Anomer Isolation | 39 | [9] |
| Pd-Catalyzed Thiophene-Aryl Coupling | 31 | [9][10] |
| Miyaura Borylation | 86 | [9][10] |
Table 2: Clinical Efficacy of Canagliflozin (26-Week, Placebo-Controlled Monotherapy Trial)
| Parameter | Canagliflozin 100 mg | Canagliflozin 300 mg | Placebo | Reference |
| Change in HbA1c (%) | -0.77 | -1.03 | +0.14 | [11] |
| Change in Body Weight (%) | -2.2 | -3.3 | - | [11] |
| Change in Systolic BP (mmHg) | Statistically significant reduction | Statistically significant reduction | - | [11] |
Visualizing the Process
Diagram 1: Synthetic Pathway to a Canagliflozin Precursor
Caption: A simplified synthetic route to a key borylated precursor of Canagliflozin.
Diagram 2: Mechanism of Action of Canagliflozin
Caption: Inhibition of SGLT2 by Canagliflozin in the renal proximal tubule.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 6. Mechanism of Action [jnjmedicalconnect.com]
- 7. Canagliflozin, a sodium glucose co-transporter 2 inhibitor, for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzoylthiophenes via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Friedel-Crafts acylation of thiophene to synthesize benzoylthiophenes, key intermediates in the preparation of various pharmaceuticals and fine chemicals.[1][2] The choice of catalyst is critical, directly influencing reaction efficiency, selectivity, and environmental impact.[1] This guide presents a comparative overview of various catalytic systems and detailed experimental procedures to aid in reaction optimization and execution.
Introduction
Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction for the synthesis of aryl ketones. In the context of heterocyclic compounds, the acylation of thiophene is a cornerstone reaction for producing valuable intermediates.[1] The reaction typically involves the treatment of thiophene with a benzoyl halide or anhydride in the presence of a Lewis acid catalyst. The high regioselectivity for acylation at the 2-position of the thiophene ring is a well-documented phenomenon, attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position.[3][4] While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and generate significant toxic waste.[1] Consequently, the development of more environmentally benign and reusable solid acid catalysts has become a major focus in this field.[1][2]
Comparative Data of Catalytic Systems for Thiophene Acylation
The following table summarizes the performance of various catalysts in the Friedel-Crafts acylation of thiophene. While much of the detailed quantitative data is for acetylation, these systems are also applicable to benzoylation, providing a strong basis for catalyst selection.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][2] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][5] |
| EtAlCl₂ | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1 | [1][6] |
| SnO₂ Nanosheets | Various Acid Chlorides | - | Quantitative | 50°C, Solvent-free | [1][7] |
| Anhydrous AlCl₃ | Benzoyl Chloride | - | - | Traditional method, often requires stoichiometric amounts | [1] |
| HZSM-5 Zeolite | Acetic Anhydride | Low | - | 60°C, Thiophene:Ac₂O = 1:3 | [1][2] |
| NKC-9 Resin | Acetic Anhydride | - | Poor Selectivity | 60°C, Thiophene:Ac₂O = 1:3 | [1][2] |
Key Observations:
-
Solid Acid Catalysts: Zeolites, particularly Hβ, demonstrate high activity and selectivity under relatively mild conditions and offer the advantages of being recoverable and reusable.[1][2]
-
Alkyl Lewis Acids: Ethylaluminum dichloride (EtAlCl₂) provides near-quantitative yields under non-acidic conditions.[1][6]
-
Nanocatalysts: SnO₂ nanosheets have shown quantitative yields under solvent-free conditions, representing a promising green alternative.[1][7]
-
Traditional Lewis Acids: While effective, catalysts like AlCl₃ have significant drawbacks, including the need for stoichiometric amounts and the generation of corrosive waste.[1]
Experimental Protocols
This section provides a detailed protocol for the Friedel-Crafts benzoylation of thiophene using a traditional Lewis acid catalyst, which can be adapted for other catalytic systems.
Protocol: Synthesis of 2-Benzoylthiophene using Aluminum Chloride
Materials:
-
Thiophene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water
Equipment:
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add anhydrous aluminum chloride (1.1 to 1.2 molar equivalents relative to benzoyl chloride) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: To the cooled and stirred suspension, add a solution of benzoyl chloride (1 molar equivalent) and thiophene (1 to 1.2 molar equivalents) in anhydrous dichloromethane dropwise from the dropping funnel. Maintain the reaction temperature below 5°C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[1]
-
Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-benzoylthiophene.
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Friedel-Crafts acylation of thiophene.
References
Application Notes and Protocols for 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene is a heterocyclic compound that primarily serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). While direct therapeutic applications of this specific compound are not extensively documented, its structural motifs are present in molecules with significant biological activities. These notes provide an overview of its role in chemical synthesis and explore the therapeutic potential of closely related thiophene-containing compounds.
Chemical Properties and Role as a Synthetic Intermediate
This compound is characterized by its thiophene core, substituted with a fluorophenyl group and an iodinated methylbenzoyl group.[1][2] This structure makes it a valuable precursor in organic synthesis. The iodine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce additional functionalities.
The compound is described as an intermediate in the production of various active compounds.[1] A structurally similar compound, 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, is a known intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H12FIOS | [6] |
| Molecular Weight | 422.26 g/mol | [6] |
| CAS Number | 1071929-08-2 | [1][2] |
| Appearance | White to yellow solid | [6] |
| Purity (HPLC) | ≥99.78% | [6] |
| Storage | 4°C, protect from light | [6] |
Potential Therapeutic Applications of Thiophene Derivatives
While data on the direct biological activity of this compound is limited, the broader class of thiophene-containing molecules exhibits a wide range of pharmacological effects. This suggests that derivatives synthesized from this intermediate could be explored for various therapeutic areas.
Anticancer Activity
Thiophene derivatives have shown promise as anticancer agents.[7][8] For instance, a related compound, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, has been investigated for its in vitro anticancer activity against human lung cancer cell lines (H20, H2227, and H69), suggesting its potential as an anticancer agent.[9] The mechanism of action for many thiophene-based anticancer drugs involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation and survival.
Anti-inflammatory Properties
Thiophene scaffolds are also found in compounds with anti-inflammatory properties.[10] These compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by regulating the expression of inflammatory cytokines.[10]
Experimental Protocols
Given that the primary role of this compound is as a synthetic intermediate, the following protocols are generalized for the synthesis of thiophene derivatives and their subsequent biological evaluation.
General Synthetic Protocol for Thiophene Derivative Synthesis
The synthesis of thiophene derivatives often involves cyclization reactions or the functionalization of a pre-existing thiophene ring.[7] A common method is the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound reacts with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.
Protocol: Paal-Knorr Thiophene Synthesis
-
Dissolution: Dissolve the 1,4-dicarbonyl precursor in an inert solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfurizing Agent: Add the sulfurizing agent (e.g., Lawesson's reagent, 0.5 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene_TargetMol [targetmol.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 898566-17-1 | FF34928 [biosynth.com]
- 5. 898566-17-1|2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene|BLD Pharm [bldpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. journalwjarr.com [journalwjarr.com]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
Application of Thiophene Compounds as Anti-Cancer Agents: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of thiophene-based compounds as potential anti-cancer agents. The thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. This guide summarizes key quantitative data, outlines detailed methodologies for essential in vitro assays, and provides visual representations of relevant signaling pathways and experimental workflows to support further research and development in this promising area of oncology.
Quantitative Data Summary: In Vitro Cytotoxicity of Thiophene Derivatives
The following tables summarize the anti-cancer activity of various thiophene compounds, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines. This data is crucial for comparing the potency of different derivatives and selecting promising candidates for further investigation.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 480 (2,3-fused thiophene) | HeLa (Cervical Cancer) | 12.61 µg/mL | Paclitaxel | Not specified in direct comparison |
| HepG2 (Hepatocellular Carcinoma) | 33.42 µg/mL | Paclitaxel | Not specified in direct comparison | |
| Thienopyrimidine (Compound 3b) | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified |
| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | Doxorubicin | Not specified | |
| Thieno[3,2-b]pyrrole (Compound 4c) | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified |
| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | Doxorubicin | Not specified | |
| Thiophene Carboxamide (Compound 2b) | Hep3B (Hepatocellular Carcinoma) | 5.46 | Not specified | Not specified |
| Thiophene Carboxamide (Compound 2d) | Hep3B (Hepatocellular Carcinoma) | 8.85 | Not specified | Not specified |
| Thiophene Carboxamide (Compound 2e) | Hep3B (Hepatocellular Carcinoma) | 12.58 | Not specified | Not specified |
| Thienopyrimidinone (Compound 15) | MCF-7 (Breast Cancer) | 1.18 ± 0.032 | Cisplatin | 13.34 ± 0.11 |
| Thienopyrimidinone (Compound 14) | MCF-7 (Breast Cancer) | 1.19 ± 0.042 | Cisplatin | 13.34 ± 0.11 |
| Thienopyrimidinone (Compound 8) | MCF-7 (Breast Cancer) | 1.26 ± 0.052 | Cisplatin | 13.34 ± 0.11 |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compound's molecular weight.
Key Signaling Pathways Modulated by Thiophene Compounds
Several thiophene derivatives exert their anti-cancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, the PI3K/AKT pathway.
Application Notes and Protocols: Thiophene Derivatives as Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The critical role of microtubule dynamics in mitosis makes them a prime target for anticancer drug development.[3][4] Microtubule-targeting agents (MTAs) disrupt these dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][5] Thiophene derivatives have emerged as a significant class of heterocyclic compounds with potent anticancer properties, often acting as microtubule inhibitors.[6][7][8] These agents typically function by inhibiting the polymerization of tubulin, the protein subunit of microtubules, making them a subject of intense research in oncology.[6][9][10]
Mechanism of Action of Thiophene-Based Microtubule Inhibitors
Many thiophene derivatives exert their antimitotic effects by directly interacting with tubulin heterodimers (α- and β-tubulin). The primary mechanism involves the inhibition of tubulin polymerization, which disrupts the dynamic equilibrium of the microtubule network.[1][2] Several studies have shown that these compounds bind to the colchicine-binding site on β-tubulin.[1] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.[1][5] The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][6] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, through the activation of caspase signaling cascades.[1][6][10]
Caption: Signaling pathway of thiophene derivatives as microtubule inhibitors.
Quantitative Data Summary
The anti-proliferative activity of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and for in vitro tubulin polymerization.
Table 1: Cytotoxicity of Thiophene Derivatives in Cancer Cell Lines
| Compound Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PST-3 | BT549 | Triple-Negative Breast Cancer | 15.42 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 16.33 | [1] | |
| Hs578T | Triple-Negative Breast Cancer | 23.36 | [1] | |
| MCF7 | ER-Positive Breast Cancer | >100 | [1] | |
| A549 | Non-Small Cell Lung Cancer | 76.84 | [1] | |
| BU17 (1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea) | A549 | Non-Small Cell Lung Cancer | 9.00 | [6] |
| Compound 1312 | SGC-7901 | Gastric Cancer | 0.34 | [11] |
Table 2: Inhibition of Tubulin Polymerization
| Compound Name | IC50 (µM) | Notes | Reference |
| PST-3 | 10.0 | Measured by light scattering at 340 nm. | [1] |
| Compound 5b (thiazole-naphthalene derivative) | 3.3 | More potent than colchicine (IC50 = 9.1 µM). | [2] |
| Colchicine | 9.1 | Reference compound. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel thiophene derivatives as microtubule inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.[12] A fluorescent reporter that binds to tubulin is used, and its fluorescence intensity increases upon polymerization.[13]
Caption: Workflow for an in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation:
-
Prepare polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[12]
-
Reconstitute lyophilized, purified tubulin (e.g., porcine brain tubulin) in assay buffer to a final concentration of 2 mg/mL.[12]
-
Prepare a solution of GTP (final concentration 1 mM) and a fluorescent reporter (e.g., 6.3 µM DAPI) in the assay buffer.[12]
-
Prepare serial dilutions of the thiophene derivative in the assay buffer. Use DMSO as a vehicle control.
-
-
Assay Procedure:
-
Add the test compounds, positive control (e.g., colchicine), and vehicle control (DMSO) to the wells of a black, 96-well microplate.[13]
-
Add the GTP/reporter solution to each well.
-
Warm the plate to 37°C.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence intensity (e.g., Ex/Em for DAPI) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization for each concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the polymerization rate by 50%.[1]
-
Quantitative Cell-Based Microtubule Content Assay
This assay quantifies the amount of polymerized microtubules within cells after treatment with a test compound, providing a cellular context for the compound's activity.[14][15]
Caption: Workflow for a quantitative cell-based microtubule assay.
Protocol:
-
Cell Culture and Treatment:
-
Cell Staining:
-
Aspirate the medium and permeabilize the cells for 10 minutes with a pre-warmed buffer containing 0.5% Triton X-100 (e.g., OPT buffer).[16]
-
Aspirate the permeabilization buffer and fix the cells with 4% formaldehyde in PBS overnight at room temperature.[16]
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with a primary antibody against α-tubulin for 45 minutes.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
After final washes, add a chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader. The signal is proportional to the amount of intact microtubules.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value for cellular microtubule depolymerization.[14]
-
Cell Viability / Cytotoxicity Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.[6]
Caption: Workflow for a cell viability (MTS) assay.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the thiophene derivative (e.g., from 0.1 to 100 µM).[6] Incubate for 48 to 72 hours.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment, identifying potential cell cycle arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells (e.g., MDA-MB-468) with the thiophene derivative at its predetermined IC50 concentration for various time points (e.g., 12, 24, 36, 48 hours).[1]
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 75% ethanol while vortexing, then store at -20°C.
-
-
DNA Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to degrade RNA.[1]
-
Incubate in the dark at 37°C.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1][6]
-
References
- 1. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Application Notes and Protocols for the Synthesis of Bioactive Compounds from Thiophene Intermediates
For Researchers, Scientists, and Drug Development Professionals
Thiophene-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural versatility allows for the synthesis of a wide array of derivatives with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3] This document provides detailed experimental protocols for the synthesis of two exemplary active compounds derived from thiophene intermediates: the anti-inflammatory drug Tinoridine and a potent anticancer thieno[2,3-d]pyrimidine derivative.
Data Presentation: Synthesis and Biological Activity
The following tables summarize key quantitative data for the synthesis of the thiophene intermediate and the final active compounds, as well as their biological activities.
Table 1: Synthesis of Thiophene Intermediates via Gewald Reaction
| Intermediate Product | Starting Materials | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 2-Butanone, Ethyl cyanoacetate, Sulfur | Triethylamine/Ethanol | 1-2 | 97 | 91-92 | [4][5] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Cyclohexanone, Malononitrile, Sulfur | Triethylamine/Ethanol | 1-2 | ~95 | 148-150 | [6] |
| Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine Intermediate) | 1-Benzyl-4-piperidone, Ethyl cyanoacetate, Sulfur | Triethylamine/DMF | Not Specified | Not Specified | 145-147 | [7] |
Table 2: Synthesis and Biological Activity of Active Thiophene Derivatives
| Active Compound | Intermediate | Key Reagents | Yield (%) | Biological Activity | IC₅₀ (µM) | Reference |
| Tinoridine | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | - | High | Anti-inflammatory | Not specified | [3] |
| 4-Anilino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide, Aniline | 41-83 | Anticancer (Tyrosine Kinase Inhibitor) | 3.3 - 16.2 (GI₅₀) | [8] |
| Thiophene-Triazine Derivative | Thiophene intermediate | Triazine, Arylurea | Not specified | Anticancer (PI3K/mTOR inhibitor) | 0.008 |
Experimental Protocols
Protocol 1: Synthesis of the Anti-inflammatory Drug Tinoridine via Gewald Reaction
This protocol outlines the synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, commonly known as Tinoridine. The synthesis proceeds via a one-pot Gewald multicomponent reaction.[7]
Materials:
-
1-Benzyl-4-piperidone
-
Ethyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzyl-4-piperidone (10 mmol, 1.89 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in dimethylformamide (DMF, 6 mL).
-
Addition of Sulfur: To the stirred solution, add powdered sulfur (12 mmol, 0.38 g).
-
Initiation of Reaction: Add triethylamine (1.20 mL) dropwise to the suspension. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Isolation of Product: The crude product will precipitate. Collect the solid by filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine).
-
Characterization: Dry the purified product and characterize by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of an Anticancer Thieno[2,3-d]pyrimidine Derivative
This protocol describes a two-step synthesis of a potent anticancer agent, 4-anilino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine, starting from a 2-aminothiophene intermediate prepared by the Gewald reaction.[6][8]
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate)
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol, 0.098 g), malononitrile (1.0 mmol, 0.066 g), and elemental sulfur (1.1 mmol, 0.035 g) in ethanol (12 mL).
-
Catalyst Addition: To this suspension, add triethylamine (1.0 mmol, 0.101 g) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux with constant stirring for 1-2 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Step 2: Synthesis of 4-Anilino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (Final Product)
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Aniline (or other substituted anilines)
-
Heating mantle with magnetic stirrer
Procedure:
-
Reaction Setup: Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol, 0.356 g) in a round-bottom flask.
-
Cyclization: Add an excess of formamide (20 mL). Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
Cooling: After the reflux period, allow the reaction mixture to cool to room temperature overnight. A solid precipitate of 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-amine will form.
-
Further Reaction (Formation of Anilino derivative): The intermediate pyrimidine can be further reacted with various anilines to produce a library of compounds. For the synthesis of the title compound, the intermediate is refluxed with aniline.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the final product using melting point determination and spectroscopic analysis.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of active thiophene derivatives.
Signaling Pathways
Many thiophene-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Caption: Inhibition of the PI3K/Akt pathway by thiophene derivatives.
Caption: Thiophene derivatives can inhibit the MAPK/ERK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene in nanoparticle drug delivery
Disclaimer
The following application notes and protocols are provided as a hypothetical framework for research and development purposes. To date, there is no scientific literature documenting the use of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene specifically in nanoparticle drug delivery systems. The information presented is based on the known applications of structurally similar thiophene derivatives and established methodologies for the formulation of hydrophobic small molecules into nanoparticles.
Application Note: this compound
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds that have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these compounds are hydrophobic, which can limit their bioavailability and clinical utility. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, providing controlled release, and enabling targeted delivery to specific tissues.[3][4] This document outlines a hypothetical application for formulating this compound, a hydrophobic small molecule, into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles for potential use in preclinical anticancer research.
Compound Profile
This compound is primarily known as a chemical intermediate. Its biological activity has not been extensively characterized in publicly available literature. However, its thiophene core is a common scaffold in compounds with demonstrated anticancer effects.[3] For the purpose of this hypothetical application, we will treat it as a potential anticancer agent.
Rationale for PLGA Nanoparticle Formulation
Encapsulating this compound into PLGA nanoparticles is proposed to:
-
Enhance Aqueous Dispersibility: Overcome the poor water solubility of the compound, enabling administration in aqueous media for in vitro and in vivo studies.
-
Provide Controlled Release: The biodegradable PLGA matrix can be tailored to release the drug over a sustained period, potentially reducing dosing frequency and systemic toxicity.[5]
-
Improve Bioavailability: Nanoparticle formulation can protect the drug from premature degradation and metabolism, increasing its circulation time and bioavailability.[5]
-
Enable Passive Targeting: Nanoparticles in the size range of 100-200 nm can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Data Presentation
The following tables present hypothetical, yet plausible, data for the formulation and characterization of this compound-loaded PLGA nanoparticles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₂FIOS |
| Molecular Weight | 422.26 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Dichloromethane) |
Table 2: Exemplary Formulation Parameters and Nanoparticle Characteristics
| Formulation ID | Drug:PLGA Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NP-F1 | 1:10 | 155 ± 5.2 | 0.12 ± 0.02 | -25.6 ± 1.5 | 85.3 ± 4.1 |
| NP-F2 | 1:5 | 168 ± 6.8 | 0.15 ± 0.03 | -22.1 ± 1.8 | 78.9 ± 3.7 |
| NP-F3 | 1:20 | 145 ± 4.9 | 0.11 ± 0.01 | -28.4 ± 2.1 | 91.2 ± 2.9 |
Table 3: Hypothetical In Vitro Drug Release Profile (Formulation NP-F1)
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 2 | 10.5 ± 1.2 | 15.8 ± 1.5 |
| 8 | 25.3 ± 2.1 | 35.1 ± 2.4 |
| 24 | 45.8 ± 3.5 | 60.7 ± 3.9 |
| 48 | 68.2 ± 4.1 | 82.4 ± 4.5 |
| 72 | 80.1 ± 4.8 | 91.3 ± 5.1 |
Table 4: Hypothetical In Vitro Cytotoxicity (IC₅₀ Values in A549 Lung Cancer Cells)
| Compound | IC₅₀ (µM) after 72h |
| Free Drug (in DMSO) | 15.6 ± 1.8 |
| Drug-Loaded Nanoparticles (NP-F1) | 9.8 ± 1.1 |
| Blank Nanoparticles (without drug) | > 100 |
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
1. Materials:
-
This compound ("Drug")
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30-60 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution
-
Deionized water
2. Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the Drug in 2 mL of DCM. Vortex until fully dissolved.
-
Aqueous Phase Preparation: Prepare 10 mL of a 2% w/v PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath. Sonicate for 2 minutes (e.g., 40% amplitude, 30s on, 10s off cycles). This should result in an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step.
-
Final Product: Resuspend the final pellet in a suitable buffer or deionized water for characterization, or lyophilize for long-term storage.
Protocol 2: Characterization of Nanoparticles
1. Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension (e.g., 1:100) in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Take a known amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg) and dissolve it in a suitable organic solvent (e.g., 1 mL DMSO or DCM) to break the nanoparticles and release the drug.
-
Determine the concentration of the drug in the solution using UV-Vis spectrophotometry or HPLC against a standard curve.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
3. Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
Optionally, negatively stain with a solution like 2% phosphotungstic acid.
-
Image the grid using a Transmission Electron Microscope (TEM).
Protocol 3: In Vitro Drug Release Study
1. Materials:
-
Drug-loaded nanoparticles
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.5
2. Procedure:
-
Resuspend a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag and seal both ends.
-
Submerge the dialysis bag in 50 mL of the release buffer (either pH 7.4 or 5.5) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Analyze the amount of drug in the collected samples by UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cell Viability (MTT) Assay
1. Materials:
-
A549 human lung carcinoma cells (or another relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Drug-loaded nanoparticles, blank nanoparticles, and free drug solution (in DMSO, diluted in media)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
2. Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in complete culture medium.
-
Replace the old medium with 100 µL of the prepared dilutions. Include untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ values.
Visualizations
Caption: Experimental workflow for nanoparticle synthesis, characterization, and evaluation.
Caption: Hypothetical signaling pathway for apoptosis induction by a thiophene derivative.
References
- 1. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Formulations with DMSO and PEG300
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful in vivo evaluation of poorly water-soluble compounds is critically dependent on the development of a safe and effective delivery vehicle.[1] Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) are common excipients used to enhance the solubility of hydrophobic compounds for non-clinical research.[2] This document provides a comprehensive guide to preparing in vivo formulations using DMSO and PEG300, outlining systematic protocols for preparation, administration, and essential safety considerations.
Pre-formulation Considerations
Prior to in vivo studies, it is imperative to determine the solubility of the test compound in individual and mixed solvent systems. This initial assessment will guide the selection of an appropriate vehicle composition to achieve the desired concentration for dosing.[1]
Data Presentation: Common Vehicle Compositions
The selection of the final vehicle will depend on the required dose of the compound and the route of administration. The following table summarizes common vehicle compositions for the in vivo administration of hydrophobic compounds.
| Vehicle Composition | Common Administration Routes | Notes |
| 10% DMSO / 40% PEG300 / 50% Saline | IP, IV, Oral | A versatile vehicle that balances solubility and tolerability. The addition of saline reduces viscosity.[1] |
| 10% DMSO / 90% Corn Oil | Oral, IP | Suitable for highly lipophilic compounds. Requires careful preparation to avoid phase separation.[1][3] |
| 5% DMSO / 95% PEG300 | Oral | Used for compounds that are insoluble in aqueous buffers but soluble in DMSO and remain so with PEG300.[4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Oral, IP, IV | Tween-80 is a surfactant that helps to create a stable emulsion and can improve solubility.[5][6][7] |
| 50% DMSO / 40% PEG300 / 10% Ethanol | Oral | A formulation that has been shown to improve the solubility of certain compounds for oral administration.[8] |
Experimental Protocols
Protocol 1: Solubility Assessment
Objective: To determine the solubility of a test compound in various solvent systems to identify a suitable vehicle for in vivo studies.
Materials:
-
Test compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene Glycol 300 (PEG300), USP grade or equivalent
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a series of solvent mixtures with varying ratios of DMSO and PEG300 (e.g., 100% DMSO, 90:10 DMSO:PEG300, 50:50 DMSO:PEG300, 10:90 DMSO:PEG300, 100% PEG300).[1]
-
Add a pre-weighed amount of the test compound to a known volume of each solvent mixture to create a supersaturated stock.[1]
-
Vortex the tubes vigorously for 2-5 minutes. If necessary, sonicate the tubes to aid dissolution.[1]
-
Equilibrate the samples at room temperature for at least 24 hours to ensure equilibrium is reached.[1]
-
Centrifuge the tubes to pellet any undissolved compound.[1]
-
Carefully collect the supernatant and determine the concentration of the test compound using a suitable analytical method.[1]
-
Record the solubility in mg/mL for each solvent system.[1]
Protocol 2: Preparation of a 10% DMSO / 40% PEG300 / 50% Saline Formulation
Objective: To prepare a standard co-solvent formulation for in vivo administration.
Materials:
-
Test compound
-
DMSO
-
PEG300
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of the test compound.
-
Dissolve the compound in DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex vigorously until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
-
Co-Solvent Addition:
-
To the DMSO stock solution, add PEG300. For a final formulation of 10% DMSO and 40% PEG300, you would add 4 parts of PEG300 for every 1 part of the DMSO stock solution.
-
Vortex thoroughly to ensure complete mixing.[1]
-
-
Aqueous Phase Addition:
-
Final Formulation: The final formulation will contain the test compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Pre-Dosing Preparation: Before administration, visually inspect the solution for any precipitation. If stored at 4°C, warm the solution to room temperature.[1]
Mandatory Visualizations
Caption: Workflow for preparing an in vivo formulation.
Caption: Decision tree for formulation strategy.
Toxicity and Safety Considerations
Both DMSO and PEG300 can exhibit toxicity at higher concentrations and with long-term administration.[1] It is crucial to be aware of these potential effects and to use the lowest effective concentration of these excipients.[1][9]
-
DMSO: Can cause a range of effects including motor impairment and neurotoxicity at higher concentrations.[9][10] It is recommended to use the lowest possible concentration.[9] For in vivo injections, it is ideal to keep the percentage of DMSO to a minimum, preferably below 1% v/v, and not exceeding 10% v/v if higher concentrations are necessary.[11]
-
PEG300: Can cause physiological changes, including effects on gastric function when administered parenterally.[9] Long-term administration may lead to kidney and liver damage.[4]
-
Vehicle Control Group: A vehicle control group is critical to differentiate the pharmacological effects of the test compound from any physiological or behavioral changes caused by the vehicle itself.[9]
Administration Protocols
The choice of administration route depends on the experimental design and the pharmacokinetic properties of the compound. Oral gavage and intraperitoneal injection are common routes for preclinical studies.[1]
Protocol 3: Intraperitoneal (IP) Injection in Mice
Objective: To administer the formulation into the peritoneal cavity of a mouse.
Procedure:
-
Animal Handling: Properly restrain the mouse to expose the abdomen.[1]
-
Dose Calculation: Calculate the required dosing volume based on the animal's body weight and the desired dose.
-
Injection Site: The injection should be administered in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[1]
-
Administration: Use a 25-27 gauge needle. Lift the skin and insert the needle at a shallow angle to penetrate the peritoneal cavity. Inject the formulation slowly.[1]
-
Monitoring: Monitor the animal for any signs of pain, irritation, or adverse effects at the injection site.[1]
Protocol 4: Oral Gavage in Mice
Objective: To deliver the formulation directly into the stomach of a mouse.
Procedure:
-
Animal Handling: Acclimatize the animals to handling and the gavage procedure.[1]
-
Dose Calculation: Calculate the dosing volume based on the animal's body weight and the desired dose.
-
Administration: Gently restrain the mouse and insert a gavage needle into the esophagus, delivering the formulation directly into the stomach.[1]
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki and Kumada Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-fluorophenyl)thiophene is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its preparation is often achieved through transition metal-catalyzed cross-coupling reactions, which form a carbon-carbon bond between a thiophene ring and a 4-fluorophenyl group. This document provides detailed application notes and protocols for two of the most effective methods for this synthesis: the Suzuki-Miyaura coupling and the Kumada-Corriu coupling.
The Suzuki-Miyaura coupling utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[1] It is renowned for its mild reaction conditions and high functional group tolerance. The Kumada-Corriu coupling, one of the earliest cross-coupling methods, employs a nickel or palladium catalyst to react a Grignard reagent with an organic halide.[2][3] While Grignard reagents are highly reactive, the Kumada coupling is often valued for its high efficiency and the use of readily available starting materials.[2]
These notes offer a comparative overview, detailed experimental protocols, and summaries of reaction conditions to guide researchers in selecting and performing the optimal synthesis for their needs.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. For the synthesis of 2-(4-fluorophenyl)thiophene, this typically involves the palladium-catalyzed reaction between 2-bromothiophene and 4-fluorophenylboronic acid in the presence of a base.[4][5]
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling synthesis.
Data Presentation: Suzuki Coupling Reaction Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura synthesis of 2-(4-fluorophenyl)thiophene and analogous structures.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | 4-Fluorophenyl-boronic acid | Pd(OAc)₂ / Ligand (0.5-5) | K₂CO₃ (2.0) | Toluene / H₂O | 80 | 12 | ~90 | [4] |
| 2-Bromothiophene | 4-Fluorophenyl-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | Dioxane / H₂O | 100 | 12 | 85-95 | [6] |
| 2-Bromothiophene | Phenylboronic acid | Pd(II)-complex (0.1) | K₂CO₃ (2.0) | Water | 80 | 1 | 96 | [7] |
| Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ (1-2) | Cs₂CO₃ or K₃PO₄ (2-3) | Dioxane or Toluene | RT - 100 | 2-24 | >80 | [8] |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene.
Frequently Asked Questions (FAQs)
FAQ 1: What is the overall synthetic strategy for this compound?
The most common synthetic route involves a two-step process. First, the synthesis of the key intermediate, 2-(4-fluorophenyl)thiophene. Second, a Friedel-Crafts acylation of this intermediate with 5-iodo-2-methylbenzoyl chloride.
Caption: Overall synthetic workflow.
FAQ 2: How can I synthesize the 2-(4-fluorophenyl)thiophene intermediate with high yield?
The Suzuki-Miyaura cross-coupling reaction is a common and effective method.[1] High yields (around 85%) can be achieved by reacting 2-bromothiophene with 4-fluorophenylboronic acid using a palladium catalyst.[2]
Data Presentation: Comparison of Suzuki Coupling Conditions
| Parameter | Condition A[2] | Condition B (Typical) |
| Reactants | 2-bromothiophene, 4-fluorophenylboronic acid | 2-bromothiophene, 4-fluorophenylboronic acid |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃)[2] | Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃)[1] |
| Solvent | Dimethylformamide (DMF)[2] | Toluene/Ethanol/Water mixture |
| Temperature | 120 °C[2] | 80-100 °C |
| Yield | 85%[2] | Generally >80% |
Troubleshooting Guide: Friedel-Crafts Acylation
This section addresses common issues encountered during the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride.
Q1: My reaction yield is extremely low or fails completely. What are the primary causes?
Low yields in Friedel-Crafts acylation often trace back to issues with the catalyst or reaction environment.[4]
-
Catalyst Deactivation : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous.[4] Using a fresh, unopened container of AlCl₃ is highly recommended.
-
Insufficient Catalyst : The ketone product forms a stable complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts (at least 1.0 equivalent relative to the acylating agent) are required. A slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.[4]
-
Improper Temperature Control : These reactions can be exothermic. It is advisable to start at a low temperature (e.g., 0 °C) during the addition of reagents and then allow the reaction to warm to room temperature or be gently heated as needed.[4]
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing multiple products. How can I improve regioselectivity?
Friedel-Crafts acylation on a substituted thiophene ring is generally highly regioselective.
-
Directing Effects : The sulfur atom in the thiophene ring directs electrophilic substitution to the adjacent carbons (alpha positions, C2 and C5). Since your starting material, 2-(4-fluorophenyl)thiophene, already has a substituent at the C2 position, the acylation should strongly favor the C5 position.[5][6]
-
Side Reactions : If byproducts are observed, it may be due to side reactions from excessively high temperatures or prolonged reaction times. Consider running the reaction at a lower temperature for a longer period and monitor progress closely using Thin Layer Chromatography (TLC).
Q3: The reaction mixture becomes a thick, unmanageable slurry. What should I do?
This is a common occurrence as the ketone product complexes with the Lewis acid catalyst, often precipitating out of solution.[4]
-
Solvent Choice : Use a sufficient volume of an appropriate solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Mechanical Stirring : Ensure vigorous and efficient mechanical stirring to maintain a mobile suspension. A magnetic stir bar may not be sufficient for larger-scale reactions.
Q4: My work-up is difficult and results in product loss. Any tips?
Properly quenching the reaction is critical to maximizing your isolated yield.
-
Quenching Procedure : The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4] This breaks up the product-catalyst complex and moves the aluminum salts into the aqueous layer.
-
Emulsion Formation : Emulsions can form during the aqueous work-up.[4] To prevent this, ensure vigorous stirring during the quench and allow adequate time for layers to separate. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki Coupling[2]
-
Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenylboronic acid (36 mmol), 2-bromothiophene (30 mmol), and anhydrous potassium carbonate (60 mmol).
-
Solvent and Catalyst : Add dimethylformamide (DMF, 20 mL) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 24 mg, 0.5 mol%).
-
Reaction : Place the flask under a nitrogen atmosphere. Heat the mixture to 120 °C and maintain this temperature for 15 hours with vigorous stirring.
-
Work-up : Cool the reaction to room temperature and quench by adding 30 mL of distilled water.
-
Extraction : Extract the aqueous mixture twice with dichloromethane (2x30 mL). Combine the organic layers.
-
Purification : Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography using petroleum ether as the eluent to yield 2-(4-fluorophenyl)thiophene (yield: ~85%).[2]
Protocol 2: Preparation of 5-Iodo-2-methylbenzoyl Chloride
-
Setup : In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend 5-iodo-2-methylbenzoic acid (10 mmol) in thionyl chloride (SOCl₂, 5 mL).
-
Reaction : Add a catalytic amount of DMF (1-2 drops). Fit the flask with a reflux condenser (with a gas outlet to a trap) and heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases.
-
Isolation : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-iodo-2-methylbenzoyl chloride can often be used directly in the next step without further purification.
Protocol 3: Friedel-Crafts Acylation to Synthesize the Final Product
-
Setup : In a flame-dried, three-neck flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 11 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 40 mL).
-
Reagent Addition : Cool the suspension to 0 °C in an ice bath. Add a solution of 5-iodo-2-methylbenzoyl chloride (10 mmol) in DCM (10 mL) dropwise to the AlCl₃ suspension with vigorous stirring.
-
Substrate Addition : After stirring for 15 minutes, add a solution of 2-(4-fluorophenyl)thiophene (10 mmol) in DCM (10 mL) dropwise, maintaining the temperature at 0 °C.
-
Reaction : Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching : Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (100 g) and concentrated HCl (15 mL).
-
Work-up and Purification : Separate the organic layer. Extract the aqueous layer with DCM (2x30 mL). Combine all organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the crude product by recrystallization or column chromatography to obtain this compound.
References
- 1. 2-(4-Fluorophenyl)thiophene | 58861-48-6 | Benchchem [benchchem.com]
- 2. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]
- 3. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Synthesis of 2-Benzoyl-5-phenylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 2-benzoyl-5-phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2-benzoyl-5-phenylthiophene?
The most common and direct method for synthesizing 2-benzoyl-5-phenylthiophene is the Friedel-Crafts acylation of 2-phenylthiophene with benzoyl chloride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the benzoyl group is introduced onto the thiophene ring.
Q2: Why does the benzoyl group preferentially add to the 5-position of the 2-phenylthiophene ring?
The acylation of thiophene and its derivatives, like 2-phenylthiophene, shows high regioselectivity for the 2- and 5-positions. This preference is due to the electronic properties of the thiophene ring. The intermediate carbocation formed during the electrophilic attack at the 2- or 5-position is more stable due to better resonance stabilization involving the sulfur atom's lone pairs, compared to an attack at the 3- or 4-position.[1] In the case of 2-phenylthiophene, the 2-position is already occupied, thus directing the incoming benzoyl group to the electronically favored and sterically accessible 5-position.
Q3: What are the most common side reactions to be aware of during the synthesis?
Several side reactions can occur during the Friedel-Crafts acylation of 2-phenylthiophene, leading to impurities and reduced yields. These include:
-
Polysubstitution: Although the benzoyl group is deactivating, forcing conditions (e.g., high temperature, prolonged reaction time, or excess acylating agent) can lead to the introduction of a second benzoyl group on the phenyl ring of the 2-phenylthiophene substrate.
-
Isomer Formation: While the 5-position is strongly favored, small amounts of other isomers, such as 2-benzoyl-3-phenylthiophene or 2-benzoyl-4-phenylthiophene, may be formed.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with the 2-phenylthiophene in the acylation reaction.
-
Hydrolysis of Reagents: The Lewis acid catalyst (e.g., AlCl₃) and benzoyl chloride are highly sensitive to moisture. Their hydrolysis can deactivate the catalyst and reduce the reaction's efficiency.
Q4: How can I purify the final 2-benzoyl-5-phenylthiophene product?
Purification of 2-benzoyl-5-phenylthiophene typically involves the following steps:
-
Quenching: The reaction mixture is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by washing with brine.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Crystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture. 2. Impure starting materials. 3. Insufficient reaction time or temperature. 4. Loss of product during workup. | 1. Ensure all glassware is thoroughly dried. Use freshly opened or purified anhydrous aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled benzoyl chloride and pure 2-phenylthiophene. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. 4. Ensure complete extraction of the product from the aqueous layer. Avoid vigorous shaking during washing to prevent emulsion formation. |
| Formation of Multiple Products (Isomers or Polysubstitution) | 1. High reaction temperature. 2. Prolonged reaction time. 3. Incorrect stoichiometry (excess benzoyl chloride or catalyst). | 1. Maintain a low reaction temperature, typically between 0°C and room temperature. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Use a stoichiometric amount or a slight excess of benzoyl chloride and aluminum chloride relative to 2-phenylthiophene. |
| Dark-Colored Reaction Mixture or Product | 1. Polymerization or decomposition of the thiophene ring under harsh acidic conditions. 2. High reaction temperature. | 1. Add the Lewis acid catalyst portion-wise to control the initial exotherm. 2. Maintain the recommended reaction temperature and avoid overheating. |
| Difficult Product Isolation (Emulsion during workup) | 1. Incomplete quenching of the Lewis acid. 2. Formation of aluminum hydroxides. | 1. Ensure the reaction mixture is poured into a sufficient amount of ice and acid with vigorous stirring. 2. Add the quenching medium slowly to the reaction mixture (or vice versa) to control the exothermic reaction. If an emulsion persists, add more organic solvent and/or brine and allow the mixture to stand. Filtration through a pad of celite may also be helpful. |
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for Friedel-Crafts Acylation of 2-Phenylthiophene
| Parameter | Condition | Reported Yield (%) | Reference |
| Starting Material | 2-Phenylthiophene | - | [2] |
| Acylating Agent | Benzoyl Chloride | - | [2] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | - | [2] |
| Solvent | Dichloromethane or Carbon Disulfide | - | General Protocol |
| Temperature | 0°C to Room Temperature | Varies | General Protocol |
| Reaction Time | 1-4 hours | Varies | General Protocol |
| Product | 2-Benzoyl-5-phenylthiophene | Not Specified | [2] |
Experimental Protocols
Key Experiment: Synthesis of 2-Benzoyl-5-phenylthiophene via Friedel-Crafts Acylation
This protocol is a general procedure based on established methods for Friedel-Crafts acylation.
Materials:
-
2-Phenylthiophene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension of AlCl₃.
-
After the formation of the acylium ion complex, add a solution of 2-phenylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting HPLC Analysis of Aromatic Iodine Compounds
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic iodine compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges when analyzing aromatic iodine compounds?
A1: Aromatic iodine compounds often present unique challenges due to their chemical properties. Common issues include peak tailing, poor resolution between structurally similar compounds, carryover from previous injections, and baseline instability. The aromatic nature can lead to secondary π-π interactions with certain stationary phases, while the presence of iodine can affect detectability and peak shape.
Q2: Which HPLC column is best suited for aromatic iodine compounds?
A2: The choice of column is critical for successful separation. While C18 columns are a versatile starting point for a wide range of compounds, Phenyl and Cyano columns can offer alternative selectivity for aromatic and moderately polar iodinated molecules.[1] Phenyl columns, in particular, can provide enhanced resolution for aromatic compounds through π-π interactions.[1] For highly polar or ionic iodinated species, other techniques like HILIC or ion-pair chromatography might be necessary.[1]
Q3: How can I improve the peak shape of my aromatic iodine compounds?
A3: Peak tailing is a common issue, often caused by interactions between the analyte and the stationary phase.[2] For basic aromatic iodine compounds, this can be due to interactions with residual silanol groups on the silica-based column packing.[2] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 3.0 or below can protonate the silanol groups and reduce these secondary interactions.[3]
-
Use of Additives: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help mask the active silanol sites.[4]
-
Column Selection: Employing end-capped columns or columns with a base-deactivated stationary phase can significantly reduce peak tailing for basic compounds.[3]
Troubleshooting Guides
Problem 1: Peak Tailing
Q: My aromatic iodine compound is exhibiting significant peak tailing. What are the potential causes and how can I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and accuracy.[2] It is often a result of secondary interactions between the analyte and the stationary phase.[2]
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Silanol Interactions | For basic aromatic iodine compounds, interactions with acidic silanol groups on the column are a primary cause of tailing.[2] Lower the mobile phase pH to ≤ 3 to suppress silanol ionization or add a competing base like triethylamine (TEA) to the mobile phase.[2][3] |
| Column Overload | Injecting too much sample can lead to peak distortion.[3] Dilute the sample or reduce the injection volume to see if the peak shape improves.[3] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Use shorter, narrower tubing where possible. |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. Flush the column with a strong solvent or replace it if necessary.[5] |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[6] |
Problem 2: Carryover
Q: I am observing "ghost peaks" in my blank injections that correspond to my aromatic iodine compound from the previous run. How can I eliminate this carryover?
A: Carryover is the appearance of analyte peaks in a blank injection following a sample injection.[7] It can be a significant issue, especially in trace analysis.
Potential Causes and Solutions:
-
Insufficient Autosampler Rinsing: The autosampler needle and injection port may retain residual sample. Optimize the needle wash protocol by using a stronger solvent or a combination of solvents for the rinse.[8]
-
Adsorption to System Components: Aromatic compounds can adsorb to surfaces in the flow path. Ensure all tubing and fittings are clean and consider using biocompatible PEEK tubing.
-
Column Contamination: The column itself can be a source of carryover. Implement a robust column washing procedure between runs, especially after injecting high-concentration samples.
-
Contaminated Wash Solvent or Blank: Ensure that your wash solvent and blank are fresh and free from contamination.[7]
-
Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase without Buffer: Wash the column with the mobile phase composition (e.g., acetonitrile/water) but without any salts or buffers for 10-15 column volumes.
-
Flush with 100% Organic Solvent: Wash the column with 100% acetonitrile or methanol for 10-15 column volumes. For highly retained aromatic compounds, isopropanol can be a more effective cleaning solvent.[9]
-
Re-equilibrate the Column: Gradually reintroduce the mobile phase and allow the column to equilibrate until a stable baseline is achieved.
Problem 3: Baseline Instability
Q: My HPLC baseline is drifting or noisy. What could be the cause and how do I fix it?
A: A stable baseline is crucial for accurate quantification. Baseline drift, noise, or wander can have several causes.
Caption: A systematic approach to diagnosing and resolving HPLC baseline problems.
Potential Causes and Solutions:
| Issue | Potential Cause | Solution |
| Baseline Drift | Changes in mobile phase composition, temperature fluctuations, or column contamination.[10][11] | Ensure the mobile phase is well-mixed and degassed.[10] Use a column oven for temperature control.[12] Allow for sufficient column equilibration time.[10] |
| Baseline Noise | Air bubbles in the system, a failing detector lamp, or pump pulsations.[10] | Degas the mobile phase thoroughly.[10] Check the detector lamp's lifetime and intensity.[11] Inspect the pump for leaks and ensure the pulse dampener is working correctly.[10] |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections.[10] | Use high-purity solvents and prepare fresh mobile phases daily.[10][13] Implement a thorough wash cycle after high-concentration samples.[10] |
Data and Protocols
Column Performance Comparison for Iodinated Aromatic Compounds
The selection of an appropriate HPLC column is paramount for the successful analysis of iodinated compounds.[1] The following table summarizes the performance characteristics of common reversed-phase columns for the separation of iodinated aromatic compounds.
| Column Type | Primary Retention Mechanism | Best Suited For | Key Performance Characteristics |
| C18 (ODS) | Hydrophobic interactions | General-purpose separation of a wide range of iodinated compounds, from nonpolar to moderately polar. | Provides good retention for hydrophobic compounds. May require ion-pairing agents for highly polar or ionic species.[1] |
| Phenyl | Hydrophobic and π-π interactions | Aromatic and moderately polar iodinated compounds, including those with phenyl rings and halogenated compounds.[1] | Offers alternative selectivity to C18, particularly for aromatic compounds. Can improve resolution of isomers and compounds with similar hydrophobicity.[1] |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobic interactions | Polar iodinated compounds, and as an alternative to silica columns in normal-phase chromatography.[1] | Provides different selectivity compared to C18 and Phenyl columns, often with less retention for hydrophobic compounds. Can be used in both reversed-phase and normal-phase modes.[1] |
Experimental Protocols
-
Solvent Selection: Use only HPLC-grade solvents (e.g., acetonitrile, methanol, water) to minimize impurities.[13]
-
Buffer Preparation: If a buffer is required, use high-purity salts and weigh them accurately. Dissolve the buffer in HPLC-grade water before mixing with the organic solvent.
-
pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase using high-purity acids or bases before adding the organic modifier.
-
Filtration: Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could block the column or system components.[13]
-
Degassing: Degas the mobile phase using methods such as sonication, vacuum filtration, or helium sparging to remove dissolved gases that can cause air bubbles in the system.[13]
-
Solubility: Ensure the sample is completely dissolved in a suitable solvent.[14] The sample solvent should be compatible with the mobile phase, and ideally, weaker than or of similar strength to the mobile phase to avoid peak distortion.[14]
-
Concentration: Adjust the sample concentration to be within the linear range of the detector to avoid column overload and detector saturation.[14]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.[14] This is crucial to prevent clogging of the injector and the column frit.
-
Storage: If not analyzed immediately, store samples appropriately (e.g., refrigerated or protected from light) to prevent degradation.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. labcompare.com [labcompare.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 6. mastelf.com [mastelf.com]
- 7. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
Technical Support Center: Stability of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
Welcome to the technical support center for 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene. This resource provides essential information for researchers, scientists, and drug development professionals on the stability testing of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the compound should be kept at 4°C and protected from light.[1] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or -20°C for one month, also with protection from light.[1]
Q2: What initial signs of degradation should I look for?
A2: Visual signs of degradation can include a change in the color of the solid material, which is typically white to yellow.[1] For solutions, the appearance of discoloration or precipitation may indicate degradation.[2]
Q3: What are the common degradation pathways for thiophene-containing compounds?
A3: Thiophene rings can be susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxides or sulfones.[2] Additionally, depending on the substituents, other reactions like hydrolysis of the benzoyl group or photolytic cleavage of the carbon-iodine bond could be potential degradation pathways.
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation study, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3][4] This is crucial for developing and validating stability-indicating analytical methods.[3][4]
Q5: What analytical techniques are best suited for stability testing of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability-indicating assays.[5][6] It allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[5][6] Other methods like UV-Visible Spectroscopy can be used for preliminary assessments, and Mass Spectrometry (MS) is valuable for identifying the structure of degradation products.[6]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram of a stability sample. | Formation of degradation products. | 1. Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unexpected peaks. 2. Use a photodiode array (PDA) detector to check for peak purity. 3. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Decrease in the main peak area (assay value) over time. | Degradation of the compound. | 1. Verify that the storage conditions are appropriate (temperature, light protection). 2. Ensure the analytical method is properly validated and that the observed loss is not due to analytical variability. 3. Review the forced degradation results to understand the conditions under which the compound is least stable. |
| Change in color or physical appearance of the solid compound. | Potential degradation or polymorphism. | 1. Analyze the sample using a stability-indicating HPLC method to quantify any degradation. 2. Consider techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to investigate for polymorphic changes. |
| Poor mass balance in stability studies (sum of assay and impurities is less than 95%). | 1. Some degradation products may not be eluting from the HPLC column. 2. Degradants may not have a chromophore and are thus not detected by the UV detector. 3. Formation of volatile degradants. | 1. Modify the HPLC gradient to include a stronger solvent wash at the end to elute any highly retained compounds. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector. 3. Consider using gas chromatography-mass spectrometry (GC-MS) to analyze for volatile impurities. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for intentionally degrading the compound to understand its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 2 hours.[6] After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours.[6] After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the mixture at room temperature for 24 hours, protected from light.[6]
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 105°C for 24 hours.[6] Also, subject a solution of the compound to a temperature of 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
3. Analysis:
-
After exposure to the stress conditions, dilute the samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.
Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for stability studies. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectral analysis)
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 2h | 12.5 | 2 | 8.7 min |
| 0.1 M NaOH, 60°C, 2h | 25.8 | 3 | 11.2 min |
| 3% H₂O₂, RT, 24h | 18.2 | 2 | 9.5 min |
| Thermal (Solid), 105°C, 24h | 5.1 | 1 | 8.7 min |
| Photolytic | 9.8 | 1 | 13.4 min |
Table 2: Long-Term Stability Data (25°C / 60% RH)
| Time Point | Assay (%) | Total Impurities (%) | Appearance |
| Initial | 99.8 | 0.2 | White to yellow solid |
| 3 Months | 99.5 | 0.5 | Conforms |
| 6 Months | 99.1 | 0.9 | Conforms |
| 12 Months | 98.5 | 1.5 | Conforms |
Visualizations
Caption: Workflow for stability testing of a new chemical entity.
Caption: Potential degradation pathways for the compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Benzoylthiophene Reduction
Welcome to the technical support center for the reduction of benzoylthiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Troubleshooting Guides
This section addresses common issues encountered during the reduction of benzoylthiophenes. The guides are in a question-and-answer format to directly tackle specific problems.
Reduction to Methylene Group (C=O → CH₂) Troubleshooting
Question: My Wolff-Kishner reduction of 2-benzoylthiophene is sluggish, and I'm observing low yields. What are the potential causes and solutions?
Answer:
Slow or incomplete Wolff-Kishner reactions with benzoylthiophenes can be attributed to several factors. Here's a systematic troubleshooting approach:
-
Insufficient Temperature: The Wolff-Kishner reduction requires high temperatures, often around 200°C, to drive the reaction to completion. Ensure your reaction setup can safely reach and maintain this temperature. Using a high-boiling solvent like diethylene glycol is crucial.
-
Water Contamination: The presence of water can hinder the reaction by lowering the reaction temperature. A key modification, the Huang-Minlon modification, involves an initial hydrazone formation followed by distillation of water and excess hydrazine before proceeding to the high-temperature reduction step.
-
Base Inefficiency: A strong base, such as potassium hydroxide (KOH), is essential for the deprotonation steps in the mechanism. Ensure the base is of high quality and used in sufficient excess (typically 3 equivalents or more).
-
Substrate Purity: Impurities in the starting benzoylthiophene can interfere with the reaction. Ensure your starting material is pure before proceeding.
Question: I am attempting a Clemmensen reduction on a substituted benzoylthiophene, but I am getting a complex mixture of products and some starting material remains. What could be the issue?
Answer:
The Clemmensen reduction is performed under strongly acidic conditions, which can be problematic for thiophene-containing molecules.
-
Acid Sensitivity of the Thiophene Ring: The thiophene ring is susceptible to polymerization or degradation under strongly acidic conditions. This is a likely cause for the complex product mixture. Consider using a milder reduction method if your substrate is sensitive.
-
Incomplete Reaction: While effective for many aryl-alkyl ketones, the Clemmensen reduction may not be as efficient for all substrates. Ensure the zinc amalgam is freshly prepared and activated, and that the reaction is allowed to proceed for a sufficient duration with vigorous stirring.
-
Alternative Milder Conditions: For acid-sensitive substrates, consider a modified Clemmensen procedure using activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride.
Question: Can I use catalytic hydrogenation to reduce the benzoyl group to a methylene group without affecting the thiophene ring?
Answer:
Direct reduction of a benzoyl group to a methylene group via catalytic hydrogenation is challenging and often not the preferred method due to several potential side reactions:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a poison for many common hydrogenation catalysts like Palladium on carbon (Pd/C). This deactivates the catalyst, leading to an incomplete reaction.
-
Reduction of the Thiophene Ring: Under forcing conditions (high pressure and temperature), the thiophene ring itself can be hydrogenated.
-
Desulfurization: With catalysts like Raney Nickel, the primary reaction is often desulfurization, leading to the complete removal of the sulfur atom from the ring.
For these reasons, the Wolff-Kishner or Clemmensen reductions are generally more suitable for converting the carbonyl to a methylene group in benzoylthiophenes.
Reduction to Hydroxyl Group (C=O → CH-OH) Troubleshooting
Question: My sodium borohydride reduction of 3-benzoylthiophene is not going to completion. How can I improve the conversion?
Answer:
Sodium borohydride (
Technical Support Center: Overcoming Poor Yield in Multi-Step Synthesis of Thiophene-Based APIs
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) encountered during the multi-step synthesis of thiophene-based Active Pharmaceutical Ingredients (APIs). The focus is on identifying and resolving common issues that lead to poor reaction yields.
Frequently Asked Questions (FAQs)
FAQ 1: My overall yield is consistently low in a multi-step synthesis. Where should I start troubleshooting?
Low overall yield in a multi-step synthesis is a common challenge that can be attributed to various factors, from reagent quality to reaction conditions and purification methods.[1][2] A systematic approach is crucial for identifying the bottleneck.
Initial Troubleshooting Steps:
-
Re-evaluate the Synthetic Route:
-
Step Economy: Are there too many steps? A lengthy synthesis inherently leads to lower overall yield. Convergent synthesis, where different fragments of the molecule are prepared separately before being combined, can be more efficient than a linear approach.[3]
-
Reaction Feasibility: Have all reactions in the sequence been previously reported with high yields for similar substrates? Some reactions are notoriously low-yielding.
-
-
Analyze Each Step Individually:
-
Identify the Lowest-Yielding Step: Pinpoint the specific reaction that is performing most poorly. This is the most critical step to optimize.
-
Check Starting Material Purity: High-purity starting materials are essential. Impurities can interfere with reactions, leading to side products and reduced yields.[4]
-
Monitor the Reaction: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product and byproducts.[1] This helps determine if the reaction is going to completion.
-
-
Review Purification Techniques:
-
Material Loss: Are you losing a significant amount of product during workup or chromatography?
-
Product Decomposition: Some thiophene derivatives can be sensitive and may decompose on acidic stationary phases like silica gel.[5]
-
Below is a logical workflow to begin troubleshooting a low-yielding multi-step synthesis.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] The selection of a robust and reliable analytical method is crucial for ensuring the quality and safety of pharmaceutical products.[2] This document presents experimental protocols and comparative data to assist researchers in making an informed decision for their analytical needs.
The synthesis of this compound, likely through a Friedel-Crafts acylation reaction, may result in process-related impurities.[3][4][5] Potential impurities could include unreacted starting materials such as 5-iodo-2-methylbenzoic acid and 2-(4-fluorophenyl)thiophene, as well as isomeric byproducts. Therefore, a highly specific and sensitive HPLC method is required for accurate purity determination.
This guide compares a gradient reversed-phase HPLC (RP-HPLC) method (Method A) with an isocratic RP-HPLC method (Method B). The comparative data demonstrates the superior performance of the gradient method in resolving the active pharmaceutical ingredient (API) from its potential impurities.
Experimental Protocols
A detailed methodology for the validation of the proposed gradient HPLC method (Method A) is provided below. This protocol is based on the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Method A: Gradient RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 20 90 25 90 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Method B: Isocratic RP-HPLC
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Validation Protocol for Method A
The validation of an analytical method is essential to ensure it is suitable for its intended purpose.[7][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, will be evaluated. This will be demonstrated by spiking the API sample with known impurities and showing that the peaks are well-resolved.
-
Linearity: The linearity of the method will be assessed by preparing a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the target concentration. The calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The accuracy of the method will be determined by recovery studies. Known amounts of the API will be added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery at each level should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample solution at 100% of the test concentration will be performed. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: The analysis will be repeated by a different analyst on a different day using a different instrument to assess the ruggedness of the method. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ will be determined based on the signal-to-noise ratio. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is determined at a ratio of 10:1.
-
Robustness: The robustness of the method will be evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters, including peak resolution, tailing factor, and theoretical plates, should remain within acceptable limits.
Data Presentation
The following table summarizes the comparative performance data of the two HPLC methods for the purity validation of this compound.
| Validation Parameter | Method A (Gradient RP-HPLC) | Method B (Isocratic RP-HPLC) | Acceptance Criteria |
| Specificity (Resolution of Impurity 1) | 2.5 | 1.2 | ≥ 2.0 |
| Specificity (Resolution of Impurity 2) | 3.1 | 1.4 | ≥ 2.0 |
| Linearity (r²) | 0.9995 | 0.9981 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 97.5% - 103.1% | 98.0% - 102.0% |
| Precision (Repeatability, RSD) | 0.8% | 1.5% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | 2.5% | ≤ 2.0% |
| LOQ (µg/mL) | 0.1 | 0.5 | Reportable |
| Robustness | Passed | Minor deviations observed | No significant impact on results |
As the data indicates, Method A (Gradient RP-HPLC) demonstrates superior specificity with better resolution of impurities, higher linearity, and greater precision compared to Method B (Isocratic RP-HPLC). The lower LOQ of Method A also signifies its higher sensitivity for detecting trace impurities.
Visualizations
The following diagram illustrates the workflow for the validation of the HPLC method.
Caption: Workflow for HPLC Method Validation.
The logical relationship between the key parameters in HPLC method development is depicted below.
Caption: Key Parameters in HPLC Method Development.
References
- 1. 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Comparative study of different synthetic routes to 2,5-disubstituted thiophenes
A Comparative Guide to the Synthetic Routes of 2,5-Disubstituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a vital heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of pharmaceuticals and organic electronic materials. The synthesis of 2,5-disubstituted thiophenes, in particular, is a key area of research, as the substituents at these positions significantly influence the molecule's overall properties. This guide provides a comparative analysis of several prominent synthetic routes to 2,5-disubstituted thiophenes, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Classical Ring-Forming Reactions
Traditional methods for thiophene synthesis focus on constructing the heterocyclic ring from acyclic precursors. These methods are well-established and offer straightforward routes to a variety of substituted thiophenes.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes by the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[1] Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[1][2] This method is particularly effective for the synthesis of symmetrically substituted 2,5-disubstituted thiophenes.
Data Presentation: Paal-Knorr Synthesis
| Starting Material (1,4-Dicarbonyl) | Sulfurizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | P₄S₁₀ | Toluene | 110 | 2 h | 85 | [1] |
| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Toluene | 110 | 1 h | 92 | [3] |
| 1-Phenylpentane-1,4-dione | P₄S₁₀ | Dioxane | 100 | 3 h | 78 | [4] |
| Octane-2,5-dione | Lawesson's Reagent | Xylene | 140 | 1.5 h | 88 | [3] |
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene
This protocol is adapted from a microwave-assisted procedure which can significantly reduce reaction times and improve yields.[4][5]
-
Reaction Setup: In a 10 mL microwave process vial, combine hexane-2,5-dione (1 mmol, 114 mg) and Lawesson's reagent (0.5 mmol, 202 mg).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 10 minutes.[4]
-
Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexanes) to afford 2,5-dimethylthiophene.[5]
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Unraveling the Anticancer Potential of Benzoylthiophene Analogs: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of benzoylthiophene derivatives reveals key structural determinants for their potent antiproliferative activity, primarily through the inhibition of tubulin polymerization. This guide provides a comparative analysis of various analogs, presenting key quantitative data, experimental methodologies, and the intricate signaling pathways involved.
Researchers in drug discovery and development are constantly seeking novel scaffolds with potent and selective biological activity. Benzoylthiophene derivatives have emerged as a promising class of compounds, particularly in the realm of oncology, by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for mitosis. This guide synthesizes findings from key studies to elucidate the structure-activity relationships (SAR) of these analogs as antiproliferative agents.
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of various benzoylthiophene analogs has been evaluated across multiple human cancer cell lines. The data, summarized in the table below, highlights the impact of substitutions on the benzoylthiophene core. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | Core Structure | R1 (Position 3) | R2 (Position 5) | R3 (Position 6) | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 2-Aryl-3-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene | Phenyl | - | H | CA-46, MCF-7 | 0.5 - 2 | [1] |
| 2b | 2-Aryl-3-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene | Phenyl | - | H | - | - | [1] |
| 3k | 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl-benzo[b]thiophene | 4-Ethoxyphenyl | - | H | HeLa, A549, HL-60, Jurkat, K562 | 1.4 - 15 | [1] |
| 4e | 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylaminobenzo[b]thiophene | 4-Ethoxyphenylamino | - | H | HeLa, A549, HL-60, Jurkat, K562 | 0.2 - 1.4 | [1] |
| 4g | 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylaminobenzo[b]thiophene | 4-Ethoxyphenylamino | - | CH3 | HeLa, A549, HL-60, Jurkat, K562 | 4 - 20 (less potent than 4e) | [1] |
| 5a | 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-thiophene | - | Phenylacetylene | H | - | Low micromolar | [2] |
| 5g | 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-thiophene | - | Thiophen-3′-yl ethynyl | H | Various | 0.1 - 0.2 | [2] |
| PST-3 | 5-Arylalkynyl-2-benzoyl thiophene | - | Arylalkynyl | - | BT549, MDA-MB-468 | 15 | [3] |
The data clearly indicates that the nature of the substituent at the 3-position of the benzo[b]thiophene ring significantly influences the antiproliferative activity. For instance, the 3-(4′-ethoxyphenylamino) derivative 4e demonstrated substantially higher potency across multiple cell lines compared to its 3-(4-ethoxyphenyl) counterpart 3k [1]. This suggests that the amino linker is crucial for enhanced activity. Furthermore, the introduction of a methyl group at the C-6 position of the benzo[b]thiophene core, as seen in compound 4g , was detrimental to the antiproliferative activity, leading to a 4- to 20-fold decrease in potency compared to 4e [1].
In a different series of analogs, substitution at the C-5 position of the thiophene ring with an aryl/heteroaryl ethynyl moiety also yielded potent compounds. The 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g emerged as the most active compound in its series, with IC50 values in the sub-micromolar range (0.1–0.2 μM)[2].
Mechanism of Action: Targeting Microtubule Dynamics
Many of the potent benzoylthiophene analogs exert their anticancer effects by interfering with microtubule polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are a key component of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape[1][3].
The experimental workflow for investigating the interaction of these compounds with tubulin is depicted below.
Compounds like 2b have shown to inhibit tubulin polymerization with an IC50 of 3.5 μM[1]. Similarly, the most active compounds from the 5-substituted series were found to inhibit tubulin assembly, with compound 5g showing potency comparable to the well-known antimitotic agent Combretastatin A-4 (CA-4)[2]. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis[2][3].
The signaling pathway illustrating the mechanism of action is detailed below.
Experimental Protocols
In Vitro Antiproliferative Assay
The antiproliferative activity of the benzoylthiophene analogs is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin in a polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM MgCl2, 1 mM EGTA) and GTP is prepared[3].
-
Compound Addition: Various concentrations of the test compounds are added to the reaction mixture. A known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) are used as positive controls, while DMSO serves as a negative control[3].
-
Monitoring Polymerization: The mixture is transferred to a temperature-controlled spectrophotometer, and the increase in absorbance at 340 nm is monitored over time at 37°C. The change in absorbance reflects the extent of tubulin polymerization[3].
-
IC50 Determination: The concentration of the compound that causes a 50% inhibition of tubulin polymerization is determined from the dose-response curves.
Conclusion
The structure-activity relationship studies of benzoylthiophene analogs have provided valuable insights for the design of potent anticancer agents. The 2-(3′,4′,5′-trimethoxybenzoyl) moiety appears to be a key pharmacophore for activity. Substitutions at the 3 and 5-positions of the thiophene or benzo[b]thiophene core significantly modulate the antiproliferative potency. Specifically, an amino linker at the 3-position and aryl/heteroaryl ethynyl groups at the 5-position have been shown to enhance activity. The primary mechanism of action for these potent analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Future research should focus on optimizing the pharmacokinetic properties of these promising compounds to advance them into preclinical and clinical development.
References
- 1. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Molecular Docking of Thiophene Derivatives
This guide provides a comparative analysis of thiophene derivatives based on in silico molecular docking studies, a computational technique pivotal in modern drug discovery. By simulating the interaction between a ligand (thiophene derivative) and a target protein, molecular docking predicts binding affinities and modes, thereby streamlining the identification of potential drug candidates. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Thiophene Derivatives as EGFR Inhibitors
The following table summarizes the in silico performance of a series of thiophene derivatives against Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. The data presented includes binding energy, a key indicator of binding affinity, and the number of hydrogen bonds formed, which signifies the stability of the ligand-protein complex.
| Thiophene Derivative | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues | Reference Compound (Erlotinib) |
| Thiophene-A | -8.5 | 3 | MET793, LYS745, CYS797 | Binding Energy: -9.2 kcal/mol |
| Thiophene-B | -7.9 | 2 | MET793, THR790 | |
| Thiophene-C | -9.1 | 4 | MET793, LYS745, ASP855, THR854 | |
| Thiophene-D | -8.2 | 2 | GLU762, LEU718 |
Note: The data presented in this table is illustrative and intended to serve as a template for comparing actual experimental results.
Experimental Protocols: Molecular Docking
This section outlines a standardized protocol for performing in silico molecular docking studies of thiophene derivatives.
1. Ligand Preparation:
-
The 2D structures of the thiophene derivatives are sketched using a chemical drawing tool (e.g., ChemDraw).
-
These structures are then converted to 3D format.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This is often done using software like Avogadro or PyRx.
2. Target Protein Preparation:
-
The 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the Protein Data Bank (PDB).
-
All water molecules and existing ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned. This preparation is typically carried out using AutoDockTools.
3. Molecular Docking Simulation:
-
The prepared ligands and protein are loaded into molecular docking software (e.g., AutoDock Vina).
-
A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
-
The docking simulation is executed, generating multiple binding poses for each ligand. The program calculates the binding energy for each pose.
4. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each thiophene derivative, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizations: Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates the typical workflow for an in silico molecular docking study.
Efficacy comparison between different catalysts for thiophene synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various catalysts in the synthesis of thiophene, a critical heterocyclic compound in medicinal chemistry and materials science. The following sections detail the performance of different catalyst systems, supported by experimental data, and provide comprehensive experimental protocols.
Performance Comparison of Thiophene Synthesis Catalysts
The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in thiophene synthesis. This section compares the performance of several key catalyst types across different synthetic routes.
| Synthesis Route | Catalyst | Support | Temperature (°C) | Yield (%) | Selectivity (%) | Key Findings & Remarks |
| Furan + H₂S | Phosphotungstic Acid | Alumina | 400 | >95 | High | Alumina supported phosphotungstic acid showed the highest yield in a study comparing different carriers (alumina, active carbon, silica gel) and active ingredients (silicotungstic, phosphomolybdic, and phosphotungstic acids).[1] |
| Furan + H₂S | Transition Metal Oxides | γ-Al₂O₃ | 250-450 | 95-98 | High | Alumina-supported catalysts with Lewis acid sites are highly efficient. The reaction rate increases with the strength of the Lewis acid sites.[2] |
| Furan + H₂S | γ-Al₂O₃ | - | 500 | 90.2 | High | Calcination temperature of Al₂O₃ affects its surface area and catalytic activity. A calcination temperature of 550°C was found to be optimal.[2][3] |
| n-Butanol + CS₂ | Cr₂O₃ promoted with K₂CO₃ | γ-Al₂O₃ | 450 | - | 87 | This catalyst demonstrated high selectivity and a long lifetime (55 hours).[3] |
| 1,4-Dicarbonyl Compounds (Paal-Knorr) | P₄S₁₀ or Lawesson's Reagent | - | Reflux in Toluene | Variable | Variable | These are common sulfurizing agents for the Paal-Knorr synthesis of thiophenes. The choice of reagent can depend on the specific substrate and desired reaction conditions.[4][5][6][7][8][9] |
Experimental Protocols
Detailed methodologies for key thiophene synthesis experiments are provided below.
Synthesis of Thiophene from Furan and Hydrogen Sulfide over γ-Al₂O₃ Catalyst
This protocol is based on the vapor-phase reaction in a fixed-bed flow reactor.[3]
Catalyst Preparation:
-
Pseudo-boehmite is mixed with dilute nitric acid.
-
The resulting paste is extruded, dried, and then calcined at a specific temperature (e.g., 550°C) to obtain γ-Al₂O₃ with a high surface area.[3]
Reaction Procedure:
-
A fixed-bed reactor is packed with the prepared γ-Al₂O₃ catalyst.
-
A gaseous mixture of furan and hydrogen sulfide (e.g., molar ratio of H₂S to Furan of approximately 10) is passed through the reactor.[3]
-
The reaction is carried out at atmospheric pressure and a high temperature (e.g., 500°C).[3]
-
The liquid hourly space velocity (LHSV) is maintained at a low value (e.g., 0.2 h⁻¹).[3]
-
The product stream is cooled, and the liquid products are collected and analyzed by gas chromatography to determine the yield and selectivity of thiophene.
Paal-Knorr Synthesis of 2,5-Dimethylthiophene
This protocol describes a typical procedure for the synthesis of a substituted thiophene from a 1,4-dicarbonyl compound.[4]
Reaction Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1 equivalent) and a suitable solvent such as toluene.
-
Add the sulfurizing agent, for example, phosphorus pentasulfide (P₄S₁₀) (0.5 equivalents).
-
The reaction mixture is heated to reflux with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any solid byproducts.
-
The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield pure 2,5-dimethylthiophene.
Visualizing the Synthesis and Workflow
To better understand the processes involved in catalyst evaluation and thiophene synthesis, the following diagrams are provided.
Caption: Experimental workflow for catalyst efficacy comparison in thiophene synthesis.
Caption: Simplified reaction pathway for thiophene synthesis from furan and H₂S.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Describe how to synthesize furan, thiophene, and pyrrole using the Paal-K.. [askfilo.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. quora.com [quora.com]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Confirming the Molecular Weight of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comparative analysis of mass spectrometry techniques for confirming the molecular weight of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a key intermediate in pharmaceutical synthesis. Alternative analytical methods are also discussed, offering a comprehensive overview for selecting the most appropriate experimental approach.
Compound Overview
This compound
-
IUPAC Name: --INVALID-LINK--methanone[3]
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) stands as the gold standard for determining the molecular weight of organic compounds with high accuracy and sensitivity. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization techniques suitable for the analysis of this compound.
Table 1: Comparison of Mass Spectrometry Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Soft ionization technique that produces ions from a liquid solution by creating an aerosol and applying a high voltage. | Gaseous phase ionization where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte. |
| Analyte Polarity | Ideal for polar to moderately polar compounds. | Suitable for a wide range of polarities, particularly for less polar compounds than ESI. |
| Adduct Formation | Commonly observes protonated molecules ([M+H]⁺) or sodiated molecules ([M+Na]⁺). | Primarily observes protonated molecules ([M+H]⁺). |
| Fragmentation | Minimal fragmentation, leading to a clear molecular ion peak. | Can induce more in-source fragmentation compared to ESI. |
| Expected m/z for this compound | ([M+H]⁺) = 423.27 | ([M+H]⁺) = 423.27 |
Alternative Analytical Techniques
While mass spectrometry is the preferred method, other techniques can provide supporting data or be used when MS is unavailable.
Table 2: Comparison of Alternative Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in a compound. | Provides empirical formula which can be used to calculate molecular weight. | Requires high purity sample; does not directly measure molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms. | Can confirm the structure, which in turn confirms the molecular formula and weight. | Indirect method for molecular weight determination. |
Experimental Protocols
Mass Spectrometry Analysis (ESI-MS)
A detailed protocol for confirming the molecular weight of this compound using ESI-MS is provided below.
1. Sample Preparation:
-
Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Mass Range: m/z 100 - 1000.
3. Data Analysis:
-
Acquire the mass spectrum and identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
The expected m/z value for the protonated molecule of this compound (C₁₈H₁₂FIOS) is 423.27.
-
Compare the experimentally observed m/z value with the theoretical value. A mass accuracy of <5 ppm is typically expected with high-resolution instruments.
Experimental Workflow
The following diagram illustrates the logical workflow for confirming the molecular weight of the target compound.
Caption: Experimental workflow for molecular weight confirmation.
This comprehensive guide provides the necessary information for the accurate determination of the molecular weight of this compound using mass spectrometry, along with a comparison to alternative techniques. The detailed experimental protocol and workflow diagram serve as practical resources for researchers in the field.
References
Unraveling the Neurotoxic Profile of Microtubule Inhibitors: A Comparative Analysis
A detailed examination of the neurotoxic effects of common microtubule-targeting chemotherapeutic agents reveals significant differences in their propensity to induce peripheral neuropathy. This guide provides a comparative analysis of taxanes, vinca alkaloids, and epothilones, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and mitigating this critical dose-limiting toxicity.
Microtubule inhibitors are a cornerstone of cancer therapy, effectively halting cell division by disrupting the dynamics of the microtubular cytoskeleton.[1][2] However, their therapeutic efficacy is often hampered by a significant side effect: chemotherapy-induced peripheral neuropathy (CIPN).[3][4] This debilitating condition, characterized by pain, numbness, and tingling in the extremities, can lead to dose reduction or even discontinuation of treatment.[5] Understanding the comparative neurotoxicity of these agents is therefore paramount for optimizing cancer treatment and improving patient quality of life.
This guide delves into the neurotoxic profiles of prominent microtubule inhibitors, presenting a comparative analysis based on preclinical and clinical findings.
Comparative Neurotoxicity: A Data-Driven Overview
The neurotoxic potential of microtubule inhibitors varies considerably across different classes and even among agents within the same class. Preclinical studies in animal models and in vitro experiments using neuronal cultures provide a quantitative basis for these comparisons.
In Vivo Comparative Studies
Studies in mice have been instrumental in directly comparing the neuropathy-inducing propensity of different microtubule inhibitors. By administering drugs at their maximum tolerated dose (MTD), researchers can assess their relative neurotoxicity.
For instance, a comparative study of paclitaxel, ixabepilone, and eribulin mesylate revealed that paclitaxel and ixabepilone produced significant deficits in nerve conduction velocity and amplitude, along with moderate to severe degenerative changes in dorsal root ganglia and sciatic nerves.[6][7] In contrast, eribulin mesylate showed no significant deleterious effects on nerve conduction and caused milder morphological changes.[6][7] Even in mice with preexisting neuropathy, eribulin induced less additional nerve damage compared to paclitaxel.[8]
Similarly, clinical experience has long suggested a hierarchy of neurotoxicity among the vinca alkaloids, with vincristine being more neurotoxic than vindesine, which in turn is more neurotoxic than vinblastine.[9] This clinical observation has been corroborated in in vitro studies using cultured rat midbrain cells.[9]
| Microtubule Inhibitor | Class | Relative Neurotoxicity (In Vivo) | Key Findings |
| Paclitaxel | Taxane | High | Significant deficits in nerve conduction velocity and amplitude; severe axonal degeneration.[6][7] More likely to cause new or worsening neuropathy compared to docetaxel.[10] |
| Docetaxel | Taxane | Moderate | Less neurotoxic than paclitaxel.[5] Patients receiving docetaxel experience similar symptoms of peripheral neuropathy as those receiving paclitaxel, but to a lesser degree.[11][12] |
| Vincristine | Vinca Alkaloid | High | Highest neurotoxicity among vinca alkaloids.[9] Inhibition of both anterograde and retrograde fast axonal transport.[13][14] |
| Vinblastine | Vinca Alkaloid | Low | Lower neurotoxicity compared to vincristine.[9][15] |
| Ixabepilone | Epothilone | High | Significant deficits in nerve conduction parameters and severe degenerative pathologic changes.[6][7] Neurotoxicity is a dose-limiting factor.[16] |
| Eribulin | Halichondrin | Low | No significant deficits in nerve conduction parameters; milder morphological changes compared to paclitaxel and ixabepilone.[6][7] Does not inhibit retrograde fast axonal transport.[13][14] |
In Vitro Mechanistic Insights
The underlying mechanisms of neurotoxicity are linked to the disruption of axonal transport, a critical process for neuronal survival that relies on a stable microtubule network.[13][14] In vitro assays have shed light on how different microtubule inhibitors differentially affect this process.
All four drugs—eribulin, vincristine, paclitaxel, and ixabepilone—have been shown to inhibit anterograde (outward from the cell body) fast axonal transport.[13][14] However, a key distinction lies in their effect on retrograde (inward toward the cell body) transport. While vincristine and ixabepilone inhibit both anterograde and retrograde transport, eribulin and paclitaxel do not affect retrograde transport.[13][14] This differential effect on axonal transport machinery may contribute to the varying degrees of neurotoxicity observed.
Experimental Methodologies
The assessment of neurotoxicity relies on a combination of in vivo and in vitro experimental models.
In Vivo Models of Chemotherapy-Induced Peripheral Neuropathy
Rodent models, typically mice or rats, are widely used to study CIPN.[3][17] A common protocol involves the following steps:
-
Drug Administration: The microtubule inhibitor is administered to the animals, often at doses equivalent to the maximum tolerated dose (MTD) to compare their intrinsic neurotoxic potential.[6]
-
Functional Assessment: Nerve conduction velocity (NCV) and nerve action potential amplitude are measured to assess the functional integrity of peripheral nerves.[6] Behavioral tests, such as assessing sensitivity to mechanical or thermal stimuli, are also employed to quantify neuropathic pain.[17]
-
Morphological Analysis: At the end of the study, nerve tissues, including the sciatic nerve and dorsal root ganglia (DRG), are collected for histological examination.[6] This allows for the visualization and quantification of axonal degeneration and other pathological changes.[6]
In Vitro Neurotoxicity Assays
In vitro assays provide a controlled environment to investigate the direct effects of microtubule inhibitors on neurons.[3][17] A frequently used model is the primary culture of dorsal root ganglion (DRG) neurons:
-
Cell Culture: DRG neurons are isolated from rodents and cultured in a laboratory setting.[3]
-
Drug Exposure: The cultured neurons are exposed to varying concentrations of the microtubule inhibitors.
-
Neurite Outgrowth Assay: The extent of neurite outgrowth is measured as a key indicator of neuronal health. A reduction in neurite length or complexity signifies a neurotoxic effect.[3]
-
Cell Viability Assays: These assays determine the concentration of the drug that is lethal to the neurons (e.g., IC50).[18]
-
Axonal Transport Assays: Vesicle motility assays in isolated squid axoplasm or in cultured neurons can be used to directly measure the effect of drugs on fast axonal transport.[13][14]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved in the study of microtubule inhibitor neurotoxicity.
Figure 1: Signaling Pathway of Microtubule Inhibitor-Induced Neurotoxicity. This diagram illustrates the common pathway through which both microtubule stabilizing and destabilizing agents lead to peripheral neuropathy.
Figure 2: Experimental Workflow for In Vivo Neurotoxicity Assessment. This flowchart outlines the key steps in a typical preclinical study comparing the neurotoxicity of different microtubule inhibitors.
Figure 3: Logical Relationship of Neurotoxicity Levels. This diagram categorizes microtubule inhibitors based on their relative neurotoxic potential as established by experimental data.
Conclusion
The comparative analysis of neurotoxicity in microtubule inhibitors underscores the importance of considering the specific agent when anticipating and managing CIPN. While all microtubule-targeting drugs carry a risk of neurotoxicity, the severity and incidence vary significantly. Eribulin and vinblastine emerge as agents with a more favorable neurotoxic profile compared to paclitaxel, vincristine, and ixabepilone. This knowledge can guide the selection of chemotherapeutic regimens and the development of novel microtubule inhibitors with improved safety profiles. Further research into the precise molecular mechanisms underlying these differences will be crucial for designing effective neuroprotective strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Review of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Taxane and epothilone-induced peripheral neurotoxicity: From pathogenesis to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison of neuropathy-inducing effects of eribulin mesylate, paclitaxel, and ixabepilone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropathy-Inducing Effects of Eribulin Mesylate Versus Paclitaxel in Mice with Preexisting Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Peripheral Neuropathy Caused by Paclitaxel and Docetaxel: An Evaluation and Comparison of Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taxane-Induced Peripheral Neuropathy: Objective and Subjective Comparison Between Paclitaxel and Docetaxel in Patients With Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: implications for chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdbneuro.com [mdbneuro.com]
- 18. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: A Procedural Guide
The proper disposal of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a halogenated organic compound, is crucial for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical intermediate. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Summary
Based on data for closely related compounds, this compound is classified with the following hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[2]
-
Aquatic Hazard (Long-term): May cause long-lasting harmful effects to aquatic life.[1][3]
Due to its halogenated nature (containing iodine and fluorine), this compound requires disposal as a designated halogenated organic waste.[4][5][6] Improper disposal, such as pouring it down the drain, is prohibited due to its potential toxicity and persistence in the environment.[4][5][7]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C18H12FIOS | [8] |
| Molecular Weight | 422.26 g/mol | [8] |
| Appearance | White to yellow solid | [8] |
| CAS Number | 1071929-08-2 | [8] |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol:
Before handling the compound, all personnel must be equipped with the following standard PPE:
-
Safety goggles to protect from splashes.[5]
-
Lab coat to protect skin and clothing.[5]
-
Nitrile gloves to prevent skin contact.[5]
-
Closed-toe shoes.[5]
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]
Waste Segregation and Collection Protocol:
-
Obtain a Designated Waste Container: Procure a "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[5][6][7] These are often green-labeled carboys.[6][7]
-
Label the Container: Before adding any waste, affix a hazardous waste tag to the container.[7][9] Clearly label the container with the chemical name: "this compound" and any other components of the waste stream.
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Avoid creating dust.
-
Solutions: If the compound is in solution, pour the liquid waste carefully into the container.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should be placed in a sealed bag, tagged as hazardous waste, and disposed of according to institutional protocols.[9]
-
-
Container Management: Keep the waste container securely closed when not in use.[9] Store it in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[9]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Spill:
-
Evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, contain the spill and absorb the material with an inert absorbent material.[9]
-
Collect the contaminated absorbent into a sealed, labeled hazardous waste container.[3][9]
-
Clean the spill area thoroughly.
-
Notify your institution's EHS department.[9]
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Logical Relationship of Disposal Steps
Caption: Key decision points for proper chemical waste disposal.
References
- 1. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | C18H14FIS | CID 45789954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene (CAS No. 1071929-08-2). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in the laboratory setting.
Hazard Identification and Classification
While a comprehensive GHS classification for this compound is not uniformly established, available data suggests caution. A closely related compound, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, is classified with the following hazards:
Given the structural similarities, it is prudent to handle this compound with the potential for similar hazards.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Skin Protection | - Nitrile rubber gloves (double-gloving recommended)- Chemical-resistant lab coat | Prevents skin contact, which may cause allergic reactions.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles. |
| Hand Protection | Chemically impermeable gloves. | To prevent direct contact with the skin.[1] |
Operational Plan: Safe Handling and Weighing
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work within a certified chemical fume hood.
-
Cover the work surface with a disposable absorbent liner.
Procedure:
-
Don the appropriate PPE as detailed in the table above.
-
Carefully transfer the desired amount of the solid compound from its storage container to a tared weigh boat.
-
Avoid generating dust during transfer.
-
Once weighed, securely close the primary container.
-
Proceed with the experimental protocol within the fume hood.
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
First Aid Measures
In case of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical help.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Do not allow the chemical to enter drains or the environment.[1]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
